Normethandrone
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
514-61-4 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(10R,13S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15?,16?,17?,18-,19-/m0/s1 |
InChI-Schlüssel |
ZXSWTMLNIIZPET-PZKNQLILSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |
Isomerische SMILES |
C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
514-61-4 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
17-alpha-methyl-19-nortestosterone methylestrenolone methylnortestosterone methyloestrenolone normethandrolone |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Normethandrone from Nandrolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for converting nandrolone (19-nortestosterone) into normethandrone (17α-methyl-19-nortestosterone). The synthesis is a two-step process involving the oxidation of the 17β-hydroxyl group of nandrolone, followed by the stereoselective methylation of the resulting 17-keto group. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthesis Pathway Overview
The conversion of nandrolone to this compound proceeds through an intermediate, 19-norandrostenedione. The overall transformation can be summarized as follows:
-
Step 1: Oxidation of Nandrolone. The secondary alcohol at the C17 position of nandrolone is oxidized to a ketone, yielding 19-norandrostenedione. The Oppenauer oxidation is a well-suited method for this transformation, offering mild conditions and high selectivity for secondary alcohols.
-
Step 2: 17α-Methylation of 19-Norandrostenedione. The 17-keto group of 19-norandrostenedione is then methylated using a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr). This reaction introduces a methyl group at the C17 position, predominantly from the less hindered α-face, to produce the desired 17α-methyl-17β-hydroxy configuration of this compound.
digraph "Normethandrone_Synthesis_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Nandrolone [label="Nandrolone"];
Intermediate [label="19-Norandrostenedione"];
this compound [label="this compound"];
Nandrolone -> Intermediate [label="Oppenauer Oxidation", fontcolor="#34A853"];
Intermediate -> this compound [label="Grignard Reaction\n(CH3MgBr)", fontcolor="#EA4335"];
}
Mechanism of Action of Normethandrone on Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Normethandrone and the Progesterone Receptor
This compound, also known as methylestrenolone or methylnortestosterone, is a synthetic steroid that functions as a progestin, meaning it is an agonist of the progesterone receptor.[1][2] The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3] Upon binding to its ligand, the PR undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] The physiological effects of progestins are widespread, impacting the female reproductive system, the central nervous system, and other tissues.[5][6]
Ligand Binding and Receptor Activation
The initial and critical step in this compound's mechanism of action is its binding to the ligand-binding domain (LBD) of the progesterone receptor. While specific binding affinity values (Kᵢ or IC₅₀) for this compound are not extensively documented in the available literature, it is characterized as having high progestogenic activity.[2] For comparison, other synthetic progestins like norethindrone have been studied more extensively.
Table 1: Comparative Progestational Activity (Qualitative)
| Compound | Progestational Activity | Notes |
| This compound | High | Characterized by its potent effects on the endometrium.[2] |
| Norethindrone | Potent | A widely studied synthetic progestin.[5][6] |
| Progesterone | Endogenous Ligand | The natural hormone to which synthetic progestins are compared. |
Genomic Signaling Pathway
The classical or genomic signaling pathway of progesterone receptor activation by an agonist like this compound involves a series of well-defined steps:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm or nucleus.[3]
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of heat shock proteins (HSPs) and the formation of receptor dimers (homodimers or heterodimers with other nuclear receptors).[3]
-
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.[7]
-
DNA Binding: The complex binds to PREs on the DNA.[4]
-
Transcriptional Regulation: The bound complex recruits co-activators or co-repressors, leading to the modulation of target gene transcription.[3]
Figure 1. This compound Genomic Signaling Pathway.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These actions are mediated by a subpopulation of PR located at the cell membrane or in the cytoplasm.[8] This pathway involves the rapid activation of intracellular signaling cascades, such as the Src/MAPK pathway, without direct gene transcription by the receptor.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. MOLECULAR MECHANISMS INVOLVED IN PROGESTERONE RECEPTOR REGULATION OF UTERINE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Regulation of Progesterone Receptor-Mediated Transcription by CDK2 and DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Normethandrone Binding Affinity for Androgen and Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Normethandrone, a synthetic progestin and anabolic-androgenic steroid, exhibits a distinct binding profile for nuclear hormone receptors. This guide provides a comprehensive analysis of its binding affinity for the androgen receptor (AR) and estrogen receptors (ERα and ERβ), complete with quantitative data, detailed experimental methodologies, and an exploration of the resultant signaling pathways. This compound demonstrates a high affinity for the androgen receptor, acting as a potent agonist. Conversely, its direct binding affinity for the estrogen receptor is negligible. The observed estrogenic effects of this compound are primarily attributed to its metabolic conversion to the estrogenic compound methylestradiol. Understanding these specific interactions is crucial for the development of targeted therapeutic agents and for elucidating the full pharmacological profile of this compound.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound to androgen and estrogen receptors has been quantified using relative binding affinity (RBA) studies. These assays compare the ability of a test compound to displace a radiolabeled standard ligand from the receptor to the displacement by an unlabeled standard.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference Ligand (100%) |
| This compound | Androgen Receptor (AR) | 125-150[1] | Testosterone |
| This compound | Estrogen Receptor (ER) | <1[1] | Estradiol |
Experimental Protocols: Receptor Binding Assays
The determination of this compound's binding affinity for androgen and estrogen receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies representative of those used in the field.
Androgen Receptor (AR) Competitive Binding Assay
This protocol outlines the steps to determine the relative binding affinity of a test compound for the androgen receptor.
1. Reagents and Materials:
-
AR Source: Cytosol from rat ventral prostate or recombinant human AR.
-
Radioligand: [3H]-Testosterone or [3H]-Mibolerone (R1881), a synthetic androgen.
-
Reference Standard: Unlabeled testosterone or dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Separation Method: Hydroxylapatite, dextran-coated charcoal, or filter membranes to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
2. Experimental Workflow:
Estrogen Receptor (ER) Competitive Binding Assay
This protocol details the methodology for assessing the binding affinity of a compound to the estrogen receptor.
1. Reagents and Materials:
-
ER Source: Uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ.
-
Radioligand: [3H]-Estradiol.
-
Reference Standard: Unlabeled estradiol.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with protease inhibitors.
-
Separation Method: Dextran-coated charcoal or hydroxylapatite.
-
Scintillation Cocktail and Counter.
2. Experimental Workflow:
Signaling Pathways
The interaction of this compound with androgen and estrogen receptors initiates distinct signaling cascades, which can be broadly categorized into genomic and non-genomic pathways.
Androgen Receptor Signaling
As a potent agonist of the androgen receptor, this compound's binding initiates a conformational change in the receptor, leading to its translocation to the nucleus and the subsequent regulation of target gene expression.
Estrogen Receptor Signaling (Indirect)
This compound's estrogenic effects are primarily indirect, resulting from its metabolism into methylestradiol by the enzyme aromatase.[1] Methylestradiol then acts as an agonist for the estrogen receptor.
Potential Non-Genomic Signaling
In addition to the classical genomic pathways, steroid hormones can elicit rapid, non-genomic effects. These actions are initiated by receptors located at the cell membrane or within the cytoplasm and involve the activation of various kinase cascades. While specific non-genomic actions of this compound have not been extensively detailed in the available literature, it is plausible that, as a steroid hormone, it may also engage in such rapid signaling. Potential non-genomic pathways for androgens can involve the activation of Src kinase and the MAPK/ERK cascade.[2]
Conclusion
This compound exhibits a strong and selective binding affinity for the androgen receptor, functioning as a potent agonist that activates genomic signaling pathways to elicit its androgenic and anabolic effects. Its interaction with the estrogen receptor is, by contrast, minimal. The observed estrogenic activity of this compound is an indirect consequence of its metabolic conversion to methylestradiol. This detailed understanding of this compound's receptor binding profile and subsequent signaling mechanisms is fundamental for the rational design of new therapeutic agents with improved selectivity and for a comprehensive assessment of its physiological and pharmacological effects. Further research into potential non-genomic actions of this compound could provide a more complete picture of its complex biological activities.
References
In Silico Modeling of Normethandrone Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Normethandrone, a synthetic progestin and anabolic-androgenic steroid, exerts its biological effects primarily through interaction with the Progesterone Receptor (PR) and the Androgen Receptor (AR). Understanding the molecular intricacies of these interactions is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel steroid-based therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the interaction of this compound with its primary receptor targets. It details experimental protocols for molecular docking and molecular dynamics simulations, presents available quantitative binding data, and visualizes the associated signaling pathways.
Introduction
This compound, also known as methylestrenolone or methylnortestosterone, is a synthetic steroid that acts as an agonist for both the Progesterone Receptor (PR) and the Androgen Receptor (AR)[1]. Its dual activity makes it a subject of interest in various therapeutic areas. In silico modeling offers a powerful and cost-effective approach to investigate the binding modes, affinities, and dynamic behavior of this compound within the ligand-binding pockets of these nuclear receptors. This guide outlines the key computational techniques and provides a framework for conducting such studies.
This compound Receptor Targets and Binding Affinity
This compound's primary pharmacological effects are mediated through its binding to and activation of the Progesterone and Androgen receptors. It also exhibits some minor estrogenic activity[1].
Quantitative Binding Affinity Data
| Compound | Receptor | Binding Affinity Metric | Value (nM) | Reference |
| Norethindrone | Progesterone Receptor (PR) | Kᵢ | ~1-10 | [2] |
| Norethindrone | Androgen Receptor (AR) | Kᵢ | ~55 | [3] |
| Norethindrone | Estrogen Receptor (ER) | Relative Binding Affinity | Very Low | [4][5] |
Note: The binding affinity values can vary depending on the experimental conditions and assay type. The provided values are approximations based on available literature.
In Silico Modeling Experimental Protocols
This section details the methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with its target receptors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
3.1.1. Protocol for Molecular Docking of this compound with Progesterone and Androgen Receptors
-
Receptor Preparation:
-
Obtain the crystal structures of the human Progesterone Receptor (PR) ligand-binding domain (LBD) complexed with an agonist (e.g., PDB ID: 1SQN, complexed with Norethindrone) and the human Androgen Receptor (AR) LBD complexed with an agonist (e.g., PDB ID: 1I37, complexed with Dihydrotestosterone).
-
Remove water molecules and any co-crystallized ligands from the PDB files.
-
Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) to the receptor atoms using software like AutoDockTools or Chimera.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB structure.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 5284597)[6].
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Perform the docking using a program such as AutoDock Vina.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
Generate a set of possible binding poses (e.g., 10-20).
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor residues using software like PyMOL or VMD.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interaction.
3.2.1. Protocol for MD Simulation of this compound-Receptor Complex using GROMACS
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking study as the starting structure.
-
Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
Place the complex in a periodic box of appropriate size and solvate it with a water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. The restraints on the complex can be gradually released during this phase.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to understand the stability of the complex, the nature of the interactions, and the conformational changes in both the ligand and the receptor.
-
Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Signaling Pathways and Experimental Workflows
The binding of this compound to PR and AR initiates a cascade of molecular events that ultimately leads to changes in gene expression.
This compound-Induced Progesterone Receptor Signaling Pathway
Caption: this compound activates the PR signaling cascade.
This compound-Activated Androgen Receptor Signaling Pathway
Caption: this compound activates the AR signaling cascade.
In Silico Experimental Workflow
Caption: Workflow for in silico modeling of this compound.
Conclusion
In silico modeling provides a robust framework for investigating the molecular interactions between this compound and its primary receptor targets, the Progesterone and Androgen Receptors. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, enable a detailed exploration of binding energetics, conformational dynamics, and the structural basis of agonism. While the lack of specific quantitative binding data for this compound necessitates the use of proxies like Norethindrone, the computational approaches described herein offer valuable insights that can significantly contribute to our understanding of this dual-agonist steroid and aid in the rational design of future hormonal therapies. Experimental validation of the in silico findings remains a critical step to confirm the predicted interactions and their functional consequences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norethisterone - Wikipedia [en.wikipedia.org]
- 6. Methylnortestosterone | C19H28O2 | CID 5284597 - PubChem [pubchem.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics and Metabolism of Normethandrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Normethandrone, also known as methylestrenolone or 17α-methyl-19-nortestosterone, is a synthetic progestin and anabolic-androgenic steroid (AAS) with limited clinical use in modern medicine. Despite its established pharmacodynamic profile, a comprehensive, publicly available dataset on its in vivo pharmacokinetics and metabolism in humans is notably scarce. This technical guide synthesizes the available information, delineates predicted metabolic pathways based on its chemical structure and related compounds, and presents standardized experimental protocols that can be employed for its comprehensive study. Due to the lack of specific quantitative data for this compound, this guide utilizes data from the structurally similar progestin, Norethindrone (Norethisterone), as a surrogate to illustrate pharmacokinetic principles and data presentation. This document is intended to serve as a foundational resource for researchers initiating studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
This compound is a 17α-alkylated derivative of nandrolone. Its biological effects as a progestin and an anabolic agent are well-documented.[1] However, a thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for a complete characterization of its biological activity, potential drug-drug interactions, and toxicological profile. The in vivo disposition of a steroid is governed by its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine the onset, intensity, and duration of its pharmacological effects.
This guide will cover the predicted metabolic pathways of this compound, provide a framework for its pharmacokinetic analysis, and detail the experimental methodologies required for such investigations.
Predicted Metabolic Pathways of this compound
The metabolism of this compound has not been extensively studied in vivo. However, based on its chemical structure and the known metabolic pathways of similar steroids, two primary metabolic routes are predicted: aromatization and 5α-reduction.[1]
-
Aromatization: Similar to other androgens, this compound can be metabolized by the enzyme aromatase (cytochrome P450 19A1) to form the corresponding estrogenic compound, methylestradiol.[1] This conversion is a critical consideration, as it contributes to the estrogenic activity profile of the parent compound.
-
5α-Reduction: The enzyme 5α-reductase is expected to act on this compound to produce 5α-dihydrothis compound.[1] This metabolic step is significant as the 5α-reduced metabolite may exhibit a different binding affinity for the androgen receptor compared to the parent compound.[1]
Further metabolism likely involves hydroxylation and conjugation (glucuronidation and sulfation) to facilitate excretion, which are common pathways for steroid metabolism.
Pharmacokinetics
As of this review, specific in vivo pharmacokinetic parameters for this compound are not available in published literature. To provide a relevant framework, the following tables present illustrative data based on studies of the structurally related progestin, Norethindrone. These tables are intended to exemplify the type of data that would be collected in a pharmacokinetic study of this compound.
Illustrative Pharmacokinetic Parameters (Based on Norethindrone Data)
| Parameter | Symbol | Value (Units) | Description |
| Time to Maximum Concentration | Tmax | ~1-2 hours | Time to reach peak plasma concentration after oral administration. |
| Maximum Concentration | Cmax | Dose-dependent | Peak plasma concentration achieved. |
| Area Under the Curve | AUC | Dose-dependent | Total drug exposure over time. |
| Elimination Half-Life | t½ | ~5-12 hours | Time for plasma concentration to decrease by half. |
| Apparent Volume of Distribution | Vd/F | ~2-4 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Oral Bioavailability | F | ~64% | The fraction of the administered dose that reaches systemic circulation. |
| Metabolic Clearance Rate | MCR | Variable | The volume of plasma cleared of the drug per unit time. |
Note: These values are for Norethindrone and are for illustrative purposes only. Actual values for this compound may differ significantly.
Illustrative Tissue Distribution (Based on Norethindrone Data in Rats)
| Tissue | Binding Percentage | Notes |
| Liver | >95% | Primary site of metabolism. |
| Gastrointestinal Tract | >90% | Significant binding. |
| Uterus | >90% | Target tissue. |
| Adipose Tissue | >90% | Potential for sequestration due to lipophilicity. |
Note: Data is based on studies of Norethindrone in rats and is for illustrative purposes.[2]
Experimental Protocols
The following sections describe generalized experimental protocols for the in vivo study of this compound pharmacokinetics and metabolism, based on established methodologies for steroid compounds.
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical pharmacokinetic study in a suitable animal model, such as rabbits or non-human primates.
Methodology:
-
Animal Model: Adult female rabbits have been shown to be a suitable model for studying the pharmacokinetics of Norethindrone and could be considered for this compound.[3]
-
Drug Administration: A single dose of this compound is administered, typically via oral gavage for bioavailability studies or intravenous injection for clearance and volume of distribution determination. The use of radiolabeled compounds (e.g., ³H- or ¹⁴C-Normethandrone) is highly advantageous for tracking all metabolites.
-
Sample Collection:
-
Blood: Serial blood samples are collected from a cannulated artery or vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours) to determine excretion routes and mass balance.
-
-
Sample Analysis:
-
Extraction: this compound and its metabolites are extracted from plasma, urine (often after enzymatic hydrolysis to cleave conjugates), and homogenized feces using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Quantification: Concentrations of the parent drug and its key metabolites are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to identify the metabolic pathways and the enzymes involved in the metabolism of this compound.
Methodology:
-
Incubation: this compound is incubated with pooled human liver microsomes in the presence of an NADPH-generating system. Control incubations without the NADPH-generating system are run in parallel.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The samples are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Enzyme Phenotyping: To identify the specific cytochrome P450 enzymes involved, incubations can be performed with specific recombinant human CYP enzymes or with selective chemical inhibitors.
Conclusion
The in vivo pharmacokinetics and metabolism of this compound remain an area with a significant knowledge gap. Based on its chemical structure, the primary metabolic pathways are predicted to be aromatization to methylestradiol and 5α-reduction to 5α-dihydrothis compound, followed by further metabolism and conjugation. While specific quantitative data for this compound is lacking, established experimental protocols, particularly those utilized for the structurally similar compound Norethindrone, provide a clear roadmap for future research. Comprehensive studies employing these methodologies are essential to fully characterize the ADME profile of this compound, which will, in turn, provide a more complete understanding of its pharmacological and toxicological properties. This guide serves as a foundational resource for researchers aiming to bridge this gap in the scientific literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A physiological pharmacokinetic model for norethindrone. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. The rabbit as an animal model to study pharmacokinetics of norethindrone in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Novel Metabolites of Normethandrone Using Mass Spectrometry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Normethandrone, a synthetic progestin and anabolic steroid, has been utilized in combination with estrogens for therapeutic purposes. However, a comprehensive understanding of its metabolic fate remains largely unexplored. This technical guide provides a detailed framework for the identification and quantification of novel metabolites of this compound using advanced mass spectrometry techniques. We present detailed experimental protocols for in vitro and in vivo metabolism studies, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, this guide outlines a systematic approach for structural elucidation of potential metabolites and presents hypothetical quantitative data to serve as a template for researchers. The methodologies and workflows detailed herein are designed to empower researchers to thoroughly characterize the biotransformation of this compound, a critical step in understanding its pharmacological and toxicological profile.
Introduction
This compound (17α-methyl-19-nortestosterone) is a synthetic steroid with both progestogenic and anabolic activities. While its primary pharmacological effects are known, a detailed map of its metabolic pathways is not well-documented in publicly available literature. The study of drug metabolism is a cornerstone of drug discovery and development, providing crucial insights into a compound's efficacy, safety, and potential for drug-drug interactions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the sensitive and specific detection and identification of drug metabolites.[1][2]
This guide will provide researchers with the necessary tools and methodologies to investigate the biotransformation of this compound. We will cover:
-
Predicted Metabolic Pathways: Based on the structure of this compound and the known metabolism of similar steroids like norethindrone and nandrolone.[3]
-
In Vitro Metabolism Models: Utilizing human liver microsomes to identify Phase I and Phase II metabolites.
-
In Vivo Metabolism Models: Using rodent models to understand the metabolic profile in a whole organism.
-
Mass Spectrometry Analysis: Detailed parameters for the detection and structural elucidation of metabolites.
-
Data Analysis and Quantification: A workflow for processing mass spectrometry data to identify and quantify novel metabolites.
Predicted Metabolic Pathways of this compound
The chemical structure of this compound suggests several potential sites for metabolic modification. Based on the metabolism of structurally related steroids, the primary biotransformations are expected to involve Phase I (functionalization) and Phase II (conjugation) reactions.[3]
Phase I Reactions:
-
Reduction: The α,β-unsaturated ketone in the A-ring is a likely target for reduction by 5α- and 5β-reductases, leading to the formation of dihydro- and tetrahydro-metabolites. 5α-dihydrothis compound is a probable metabolite.
-
Hydroxylation: The steroid nucleus can undergo hydroxylation at various positions, catalyzed by cytochrome P450 (CYP) enzymes.
-
Aromatization: The A-ring may be aromatized by the enzyme aromatase to form methylestradiol.
Phase II Reactions:
-
Glucuronidation: Hydroxyl groups introduced during Phase I metabolism, as well as the existing hydroxyl group at C17, are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) can catalyze the conjugation of sulfate groups to hydroxyl functionalities.
The following diagram illustrates the predicted metabolic pathways of this compound.
Caption: Predicted Metabolic Pathways of this compound.
Experimental Protocols
This section provides detailed protocols for conducting in vitro and in vivo metabolism studies to identify and characterize this compound metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify Phase I and potential Phase II metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDP-glucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled steroid)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, prepare the incubation mixtures containing:
-
Potassium phosphate buffer (pH 7.4)
-
Pooled HLM (final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM)
-
For Phase II, add UDPGA (final concentration 2 mM) and PAPS (final concentration 0.1 mM).
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubation: Incubate the plate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction mixtures at 4°C for 15 minutes at 14,000 rpm to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Caption: In Vitro Metabolism Experimental Workflow.
In Vivo Metabolism in a Rodent Model (Rat)
This protocol outlines a basic procedure for an in vivo study to identify metabolites in plasma and urine. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation for oral or intravenous administration
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for extraction (e.g., methanol, acetonitrile, ethyl acetate)
-
Internal Standard
Procedure:
-
Dosing: Administer this compound to the rats at a predetermined dose via the chosen route (e.g., oral gavage).
-
Sample Collection:
-
Urine: House the rats in metabolic cages and collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Plasma: Collect blood samples from a suitable vessel (e.g., tail vein) at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Centrifuge the blood to obtain plasma.
-
-
Sample Preparation:
-
Urine:
-
Thaw urine samples and centrifuge to remove particulates.
-
To detect conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) can be included.
-
Perform Solid-Phase Extraction (SPE) to concentrate and clean up the samples.
-
-
Plasma:
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge and collect the supernatant.
-
-
-
Final Processing: Evaporate the solvent from the processed urine and plasma samples and reconstitute in a suitable solvent for LC-MS/MS analysis.
Mass Spectrometry Analysis and Data Processing
LC-MS/MS Instrumentation and Conditions
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for the identification of novel metabolites.[4]
Table 1: Illustrative LC-MS/MS Parameters for this compound Metabolite Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) |
| Mass Range | m/z 100-1000 |
| Resolution | > 30,000 FWHM |
| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) |
Data Processing Workflow for Metabolite Identification
The following diagram outlines a typical workflow for processing the acquired LC-MS/MS data to identify potential metabolites.
Caption: Data Processing Workflow for Metabolite Identification.
Data Presentation: Summarizing Quantitative Findings
In Vitro Metabolic Stability of this compound
Metabolic stability assays in HLM provide key parameters such as half-life (t½) and intrinsic clearance (CLint).
Table 2: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % Parent Remaining |
| 0 | 100 |
| 15 | 85 |
| 30 | 70 |
| 60 | 50 |
| 120 | 25 |
| Calculated Parameters | |
| Half-life (t½, min) | 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 11.6 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Enzyme Kinetics of Metabolite Formation
For major metabolites identified, determining the Michaelis-Menten constants (Km and Vmax) provides insights into the efficiency of the enzymatic reactions.
Table 3: Hypothetical Enzyme Kinetics for the Formation of 5α-Dihydrothis compound in HLM
| Substrate Concentration (µM) | Velocity (pmol/min/mg protein) |
| 0.5 | 10 |
| 1 | 18 |
| 2 | 30 |
| 5 | 50 |
| 10 | 65 |
| 20 | 75 |
| Calculated Parameters | |
| Km (µM) | 2.5 |
| Vmax (pmol/min/mg protein) | 80 |
| CLint (Vmax/Km, µL/min/mg protein) | 32 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Quantitative Analysis of Metabolites in In Vivo Samples
Following an in vivo study, the concentrations of this compound and its major metabolites in plasma and the amounts excreted in urine should be quantified.
Table 4: Hypothetical Concentrations of this compound and its Metabolites in Rat Plasma 2 Hours Post-Oral Dose
| Analyte | Concentration (ng/mL) |
| This compound | 50 |
| 5α-Dihydrothis compound | 15 |
| 5α-Dihydrothis compound Glucuronide | 25 |
| Hydroxylated Metabolite 1 | 5 |
| Hydroxylated Metabolite 1 Glucuronide | 10 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
The identification and characterization of drug metabolites are indispensable components of modern drug development. This technical guide provides a comprehensive and actionable framework for researchers to investigate the metabolism of this compound using state-of-the-art mass spectrometry techniques. By following the detailed experimental protocols and data analysis workflows presented, scientists can generate high-quality data to elucidate the biotransformation pathways of this compound. The provided templates for quantitative data presentation will aid in the systematic organization and interpretation of these findings. A thorough understanding of this compound's metabolism will ultimately contribute to a more complete pharmacological and toxicological profile, ensuring its safe and effective therapeutic use.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Normethandrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normethandrone (17α-methyl-19-nortestosterone) is a synthetic steroid that exhibits a complex pharmacological profile, acting as a potent progestin with significant anabolic and androgenic activity. As a derivative of nandrolone (19-nortestosterone), its structure has been modified to enhance its oral bioavailability and modulate its hormonal effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its interaction with androgen and progesterone receptors, its in vivo biological activity, and the experimental methodologies used for its characterization.
Core Structure and Key Modifications
This compound's chemical structure is pivotal to its activity. It is formally known as 17α-methylestr-4-en-17β-ol-3-one. The key structural features and their impact on activity are outlined below.
Table 1: Structural Modifications of the 19-Nortestosterone Scaffold and their Effects on this compound's Activity.
| Structural Modification | Functional Group | Impact on Activity | Reference |
| Removal of C19-Methyl Group | N/A (compared to testosterone) | Increases anabolic to androgenic ratio. Confers progestogenic activity. Decreases aromatization to estrogens. | [1] |
| 17α-Methylation | -CH₃ | Confers oral bioavailability by sterically hindering first-pass metabolism in the liver. Can increase progestogenic activity in 19-nortestosterone derivatives. | [2] |
| 17β-Hydroxyl Group | -OH | Essential for binding to both androgen and progesterone receptors. | [2] |
| 4-en-3-one System | Conjugated enone in A-ring | Crucial for receptor binding and agonist activity. | [2] |
Receptor Binding Affinity and In Vitro Activity
This compound's biological effects are primarily mediated through its binding to and activation of the androgen receptor (AR) and the progesterone receptor (PR).
Androgen Receptor (AR)
This compound is an agonist of the androgen receptor. The 17α-methyl group, while enhancing oral activity, influences its binding affinity.
Progesterone Receptor (PR)
This compound is also a potent agonist of the progesterone receptor, a characteristic enhanced by the removal of the C19-methyl group from the testosterone backbone.
Table 2: Receptor Binding Affinity and In Vitro Potency of this compound and Related Steroids.
| Compound | Receptor | Binding Affinity (Relative to Reference) | Potency | Reference |
| This compound | Androgen Receptor (AR) | Data not available in precise Ki or IC50 values. | Potent androgenic activity. | [2] |
| Progesterone Receptor (PR) | High affinity. | High progestogenic activity. | [3] | |
| Norethisterone | Progesterone Receptor (PR) | High affinity. | Potent progestin. | [4] |
| Testosterone | Androgen Receptor (AR) | High affinity (Reference). | Potent androgen. | [5] |
| Progesterone | Progesterone Receptor (PR) | High affinity (Reference). | Potent progestin. | [6] |
In Vivo Anabolic and Androgenic Activity
The anabolic and androgenic effects of this compound have been evaluated in vivo using animal models, most notably the Hershberger assay. This assay assesses the anabolic activity by measuring the weight of the levator ani muscle and the androgenic activity by measuring the weight of the ventral prostate and seminal vesicles in castrated rats.
Table 3: In Vivo Anabolic and Androgenic Potency of this compound.
| Compound | Anabolic Activity | Androgenic Activity | Anabolic/Androgenic Ratio | Reference |
| This compound | Potent | Potent | Favorable | [1] |
| 17α-Methyltestosterone | Potent | Potent | ~1 | [7] |
| Nandrolone | Potent | Moderate | High | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay for Androgen Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the androgen receptor.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Dihydrotestosterone (DHT) or unlabeled R1881.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant (cytosol) containing the AR.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-R1881 and varying concentrations of the test compound (this compound) or reference compound to the receptor preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
Hershberger Bioassay in Rats
This in vivo assay is the gold standard for assessing the androgenic and anabolic activity of a compound.
Objective: To evaluate the androgenic and anabolic potential of a test substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).
Procedure:
-
Animal Preparation: Castrate male rats at approximately 42 days of age. Allow a post-operative recovery period of 7-10 days.
-
Dosing: Administer the test compound (this compound) daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group treated with a reference androgen (e.g., testosterone propionate).
-
Necropsy: Euthanize the animals approximately 24 hours after the final dose.
-
Tissue Collection: Carefully dissect and weigh the following androgen-dependent tissues:
-
Androgenic tissues: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.
-
Anabolic tissue: Levator ani-bulbocavernosus muscle complex.
-
Accessory tissues: Cowper's glands.
-
-
Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity.[10][11][12][13]
Signaling Pathways and Experimental Workflow
Androgen and Progesterone Receptor Signaling
This compound, as an agonist for both the androgen and progesterone receptors, initiates a cascade of molecular events upon binding. The generalized signaling pathways are depicted below.
Experimental Workflow for SAR Studies
The systematic evaluation of this compound's structure-activity relationship involves a multi-step process from synthesis to in vivo testing.
Conclusion
The structure-activity relationship of this compound is a clear illustration of how targeted chemical modifications of a steroid scaffold can result in a compound with a distinct and potent pharmacological profile. The removal of the C19-methyl group and the addition of a 17α-methyl group to the nandrolone backbone are the primary determinants of its high oral progestogenic and anabolic/androgenic activities. Further research to elucidate the precise quantitative binding affinities and in vivo dose-responses will provide a more complete understanding of its therapeutic potential and risks. The experimental protocols and workflows described herein provide a robust framework for the continued investigation of this compound and other synthetic steroids.
References
- 1. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD validation of the rodent Hershberger assay using three reference chemicals; 17alpha-methyltestosterone, procymidone, and p,p'-DDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Endocrine Disruptor: A Technical Guide to the Biological Effects of Normethandrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normethandrone, also known as methylestrenolone or methylnortestosterone, is a synthetic progestin and a derivative of 19-nortestosterone.[1] It has been used in combination with estrogens for the treatment of amenorrhea and menopausal symptoms.[1] From a pharmacological standpoint, this compound is a multifaceted compound exhibiting significant interactions with several key endocrine pathways. Its biological effects are not limited to its progestogenic activity; it also possesses notable androgenic, anabolic, and to some extent, estrogenic properties.[1] This technical guide provides an in-depth analysis of the biological effects of this compound on endocrine pathways, summarizing quantitative data, detailing experimental protocols, and visualizing the key signaling mechanisms.
Core Biological Activities of this compound
This compound's primary mechanism of action involves its binding to and activation of various steroid hormone receptors, leading to a cascade of downstream cellular responses. Its activity profile is complex, with agonistic effects on the progesterone receptor (PR) and the androgen receptor (AR), as well as indirect estrogenic effects.[1]
Progestogenic Activity
This compound is a potent progestin, acting as an agonist of the progesterone receptor.[1] Its progestogenic effects are crucial for its therapeutic applications, including the regulation of the menstrual cycle and endometrial transformation.[1]
Androgenic and Anabolic Activity
As a synthetic androgen/anabolic steroid (AAS), this compound is an agonist of the androgen receptor.[1] This interaction is responsible for its anabolic effects, such as increased nitrogen retention, and its androgenic side effects, which can include symptoms of masculinization.[1]
Estrogenic Activity
This compound can exert estrogenic effects through its aromatization to the estrogenic metabolite, methylestradiol.[1] This contributes to its overall hormonal profile and can influence its therapeutic efficacy and side-effect profile.
Quantitative Analysis of Receptor Binding and Potency
The interaction of this compound with steroid hormone receptors has been quantified through various in vitro and in vivo assays. The following tables summarize the available quantitative data on its receptor binding affinities and biological potency.
Table 1: Relative Binding Affinity (RBA) of this compound and its Metabolite
| Compound | Progesterone Receptor (PR) (%) | Androgen Receptor (AR) (%) | Estrogen Receptor (ER) (%) | Glucocorticoid Receptor (GR) (%) | Mineralocorticoid Receptor (MR) (%) |
| This compound | 75-125 | 125-150 | <1 | 1-5 | <1 |
| 5α-Dihydrothis compound | 15-25 | 50-75 | Data not available | <1 | Data not available |
Reference Ligands (100%): Progesterone for PR, Testosterone for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR.
Table 2: In Vivo Potency of this compound
| Activity | Assay | Potency Relative to Reference Compound |
| Progestogenic | Sublingual administration in women | At least 150 times the potency of sublingual progesterone |
| Progestogenic | Sublingual administration in women | 50 times the potency of sublingual ethisterone |
| Progestogenic | Sublingual vs. Injected | 10 times the potency of injected progesterone |
| Anabolic | Nitrogen retention in humans | Effective at 30 mg/day |
Key Endocrine Signaling Pathways
The biological effects of this compound are mediated through its interaction with the progesterone, androgen, and estrogen signaling pathways.
Progesterone Receptor Signaling Pathway
Upon entering the cell, this compound binds to the progesterone receptor (PR) in the cytoplasm, which is associated with heat shock proteins (HSPs). This binding induces a conformational change in the PR, leading to the dissociation of HSPs. The activated PR-Normethandrone complex then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This interaction recruits co-activator proteins and initiates the transcription of target genes, leading to progestogenic effects.
Androgen Receptor Signaling Pathway
Similar to its action on the PR, this compound binds to the androgen receptor (AR) in the cytoplasm, causing the dissociation of HSPs. The activated AR-Normethandrone complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This leads to the transcription of androgen-responsive genes, resulting in both anabolic and androgenic effects.
Estrogen Receptor Signaling Pathway (via Aromatization)
This compound can be converted to methylestradiol by the enzyme aromatase. Methylestradiol then acts as an agonist for the estrogen receptor (ER). It binds to the ER in the cytoplasm, leading to HSP dissociation, nuclear translocation, dimerization, and binding to estrogen response elements (EREs) on the DNA, ultimately resulting in the transcription of estrogen-responsive genes.
Experimental Protocols for Assessing Biological Activity
The endocrine-modulating properties of this compound are determined using a battery of standardized in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Protocol Outline:
-
Preparation of Receptor Source: A tissue or cell lysate rich in the target receptor (e.g., prostate for AR, uterine tissue for PR and ER) is prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-testosterone for AR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).
References
Normethandrone's Role in Steroid Hormone Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normethandrone, also known as methylestrenolone or 17α-methyl-19-nortestosterone, is a synthetic steroid that exhibits a complex pharmacological profile, interacting with multiple steroid hormone signaling pathways.[1][2] As a derivative of nandrolone (19-nortestosterone), it is classified as both a progestin and an androgen/anabolic steroid (AAS).[1][2] This dual activity stems from its ability to act as an agonist at both the progesterone receptor (PR) and the androgen receptor (AR).[1][2] Furthermore, this compound can be aromatized to the estrogenic metabolite methylestradiol, thereby also influencing estrogen receptor (ER) signaling.[1] This guide provides a comprehensive technical overview of this compound's mechanism of action, its interaction with steroid hormone receptors, the downstream signaling cascades it modulates, and the experimental methodologies used to characterize these interactions.
Core Mechanism of Action
This compound exerts its biological effects by binding to and activating intracellular steroid hormone receptors. As a lipophilic molecule, it diffuses across the cell membrane and binds to its cognate receptors—primarily the AR and PR—located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and subsequent translocation into the nucleus. Within the nucleus, the this compound-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
Interaction with Steroid Hormone Receptors and Quantitative Data
This compound's pharmacological effects are dictated by its binding affinity and functional activity at various steroid hormone receptors.
Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound and its metabolite to steroid hormone receptors. The data is presented as relative binding affinity (RBA) compared to the natural ligands for each receptor.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | 75–125% | 125–150% | <1% | 1–5% | <1% |
| 5α-Dihydrothis compound | 15–25% | 50–75% | Data not available | <1% | Data not available |
| Reference ligands (100%): Progesterone for PR, Testosterone for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR.[1] |
Functional Activity
This compound demonstrates high progestogenic activity.[1] Via sublingual administration, it is reported to be at least 150 times more potent than sublingual progesterone.[1] Its oral potency for endometrial transformation is comparable to that of norethisterone.[1] In addition to its progestogenic effects, this compound possesses significant anabolic and androgenic activity.[1] Its anabolic potency is noted to be greater than that of nandrolone.[1]
Steroid Hormone Signaling Cascades Modulated by this compound
This compound's engagement with AR and PR initiates complex signaling cascades that ultimately alter cellular function through the regulation of gene expression.
Androgen Receptor (AR) Signaling Pathway
Upon binding to this compound, the AR translocates to the nucleus and binds to Androgen Response Elements (AREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, leading to the transcription of androgen-responsive genes. These genes are involved in a variety of physiological processes, including the development of male secondary sexual characteristics and anabolic effects on muscle and bone.[5]
This compound-Activated Androgen Receptor Signaling Pathway
Progesterone Receptor (PR) Signaling Pathway
Similarly, this compound's binding to the PR leads to its activation, dimerization, and nuclear translocation. The activated PR dimer then binds to Progesterone Response Elements (PREs) in the regulatory regions of target genes. This modulates the transcription of genes involved in the menstrual cycle, pregnancy, and other reproductive functions.[6]
This compound-Activated Progesterone Receptor Signaling
Estrogen Receptor (ER) Signaling and Metabolism
This compound itself has very low affinity for the estrogen receptor.[1] However, it can be metabolized by the enzyme aromatase into methylestradiol, an estrogenic compound.[1] Methylestradiol can then bind to and activate estrogen receptors, leading to the transcription of estrogen-responsive genes. This metabolic conversion is a key aspect of this compound's overall pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid hormones regulate gene expression posttranscriptionally by altering the stabilities of messenger RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Discovery and Synthesis of Normethandrone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Normethandrone, a synthetic progestin and anabolic-androgenic steroid, has been a subject of interest since its development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activities of this compound and its derivatives. It details the common synthetic pathways, including the pivotal Birch reduction and subsequent alkylation, and explores the structure-activity relationships that govern their progestogenic and androgenic potential. This document summarizes key quantitative data on the biological activity and physicochemical properties of these compounds and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, it visualizes the intricate signaling pathways through which these steroids exert their effects.
Introduction
This compound, also known as 17α-methyl-19-nortestosterone, is a synthetic steroid that exhibits both progestogenic and androgenic/anabolic properties.[1] As a derivative of 19-nortestosterone (nandrolone), it belongs to the class of estranes, which are characterized by the absence of a methyl group at the C-19 position. This structural modification significantly influences its biological activity profile compared to testosterone. This compound has been investigated for various therapeutic applications, and its derivatives continue to be an area of active research in the quest for more selective and potent hormonal agents.
This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the discovery and development of this compound derivatives. It will cover the historical context of its discovery, delve into the chemical synthesis methodologies, present structured data on its biological and physicochemical properties, and illustrate its mechanism of action through signaling pathway diagrams.
Discovery and Development
The development of this compound is rooted in the broader effort to synthesize modified steroid hormones with improved therapeutic profiles. Following the discovery and synthesis of testosterone in the 1930s, research focused on creating analogues with enhanced anabolic effects and reduced androgenicity, or with potent progestational activity for applications in contraception and hormonal therapies. The removal of the C-19 methyl group from the testosterone scaffold to yield 19-nortestosterone was a significant breakthrough, leading to compounds with a more favorable anabolic-to-androgenic ratio. This compound emerged from the subsequent exploration of 17α-alkylated derivatives of 19-nortestosterone, a modification known to enhance oral bioavailability.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives typically starts from an estrogen derivative, such as estradiol 3-methyl ether. The core of the synthesis involves the transformation of the aromatic A-ring of the estrogen into the α,β-unsaturated ketone system characteristic of testosterone and its analogues.
General Synthetic Pathway
A common synthetic route is initiated by the Birch reduction of an estradiol derivative, followed by hydrolysis and alkylation at the C-17 position.
Caption: General synthetic pathway for this compound.
Key Experimental Protocols
Protocol 1: Synthesis of 19-Nor-Δ4-androstene-3,17-dione (VI) from Estradiol 3-Methyl Ether
-
Materials: Estradiol 3-methyl ether, methanol, 4 N hydrochloric acid, glacial acetic acid, chromium trioxide, 70% acetic acid, ethyl acetate, ether, acetone-hexane.
-
Procedure:
-
A solution of estradiol 3-methyl ether (7.4 g) in methanol (400 cc) is refluxed for one hour with 4 N hydrochloric acid (150 cc).
-
Water is added, and the crude 19-nortestosterone (V) is extracted with ethyl acetate. The organic layer is washed, dried, and evaporated.
-
The resulting oil is dissolved in glacial acetic acid (100 cc) and treated with a solution of chromium trioxide (2.7 g) in 70% acetic acid (50 cc) at 20°C with stirring.
-
After 1.5 hours, methanol is added, and the mixture is evaporated to dryness in vacuo.
-
The residue is extracted with ether, washed with water until neutral, dried, and evaporated.
-
The semi-solid product (7.0 g) is chromatographed on unwashed alumina.
-
Recrystallization of the ether eluates from acetone-hexane furnishes 19-nor-Δ4-androstene-3,17-dione (VI) (3.2 g, 45% overall yield) with a melting point of 165-168°C.
-
Protocol 2: Synthesis of 17α-Substituted-19-nortestosterone Derivatives via Mitsunobu Reaction [2]
This protocol describes a general method for inverting the stereochemistry at C-17 of 19-nortestosterone and introducing various substituents, which can be adapted for the synthesis of derivatives.
-
Materials: 19-nortestosterone (1), triphenylphosphine (Ph3P), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a suitable carboxylic acid or alkyl halide, and an appropriate solvent (e.g., toluene).
-
General Procedure for Esterification (Inversion of Stereochemistry):
-
To a solution of 19-nortestosterone (1) in toluene, add triphenylphosphine and the desired carboxylic acid (e.g., 2,4- or 3,5-dinitrobenzoic acid).
-
Cool the mixture and add diethyl azodicarboxylate dropwise.
-
Allow the reaction to proceed at a specified temperature (e.g., 80°C) until completion, monitored by TLC.
-
The resulting 17α-ester can be isolated and purified by chromatography.
-
Subsequent hydrolysis of the ester (e.g., with NaOCH3 in methanol) yields the 17α-hydroxy derivative (the epimer of 19-nortestosterone).
-
Quantitative Data
The biological activity and physicochemical properties of this compound and its derivatives are crucial for understanding their structure-activity relationships and for the design of new compounds.
Biological Activity Data
The following table summarizes the receptor binding affinities of selected 19-nortestosterone derivatives for the androgen receptor (AR) and progesterone receptor (PR).
| Compound | Androgen Receptor (AR) Relative Binding Affinity (%) | Progesterone Receptor (PR) Relative Binding Affinity (%) | Reference |
| 5α-Dihydrotestosterone (DHT) | 100 | - | [3] |
| R5020 (Promegestone) | - | 100 | [3] |
| (17α,20Z)-Iodovinyl-19-nortestosterone (IVNT) | - | 92 | [3] |
| 7α-Me-(17α,20Z)-IVNT | 54 | - | [3] |
| This compound | 33-60 (as 5α-dihydrothis compound) | Similar to norethisterone | [4] |
Note: Data for this compound's direct binding is limited in the provided search results; the value shown is for its metabolite.
Physicochemical Properties
This table presents key physicochemical properties of this compound and related compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C19H28O2 | 288.42 | Not specified | [5] |
| Testosterone | C19H28O2 | 288.42 | 155 | [6] |
| Norethindrone | C20H26O2 | 298.4 | 203-204 | [7] |
Mechanism of Action and Signaling Pathways
This compound and its derivatives exert their biological effects primarily by binding to and modulating the activity of intracellular steroid hormone receptors, specifically the androgen receptor (AR) and the progesterone receptor (PR).
Classical Genomic Signaling Pathway
The canonical mechanism of action for steroid hormones involves the regulation of gene expression.
Caption: Classical genomic signaling pathway of this compound derivatives.
Upon entering the cell, the steroid binds to its cognate receptor in the cytoplasm, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the receptor, causing the dissociation of the HSPs. The activated receptor then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and subsequent changes in protein synthesis that produce the physiological response.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, there is growing evidence for rapid, non-genomic effects of steroid hormones that are initiated at the cell membrane.
Caption: Non-genomic signaling pathway of this compound derivatives.
These rapid actions are mediated by a subpopulation of steroid receptors located at the plasma membrane. Ligand binding to these receptors can trigger the activation of G-proteins and intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These non-genomic signals can lead to rapid changes in cellular function, independent of gene transcription and protein synthesis.
Conclusion
This compound and its derivatives represent a versatile class of synthetic steroids with significant potential in various therapeutic areas. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is paramount for the rational design of new compounds with improved efficacy and safety profiles. This technical guide has provided a consolidated resource of experimental protocols, quantitative data, and signaling pathway visualizations to aid researchers in this endeavor. Future research may focus on the development of derivatives with greater receptor selectivity and tissue-specific actions to minimize off-target effects and maximize therapeutic benefits.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. Frontiers | Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity [frontiersin.org]
- 3. Synthesis of (17 alpha,20E/Z)iodovinyl testosterone and 19-nortestosterone derivatives as potential radioligands for androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [medbox.iiab.me]
- 6. Testosterone (medication) - Wikipedia [en.wikipedia.org]
- 7. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Normethandrone in Human Plasma Using a Validated HPLC-UV Method
Introduction
Normethandrone, also known as norethindrone, is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various gynecological disorders.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a simple, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by isocratic separation on a C18 column.[1][2]
Experimental
Instrumentation and Reagents
-
HPLC System: A Merck Hitachi La Chrom HPLC system equipped with an L-7150 elution pump, L-7200 auto-sampler, L-7612 degasser, and an L-7455 UV/Vis detector was used.[2]
-
Analytical Column: A Thermo Scientific C18 column (250 x 4.6 mm ID, 5 µm pore size) was used for chromatographic separation.[1][2]
-
Reagents: HPLC grade acetonitrile, deionized water, dichloromethane, and hexane were used. This compound and estradiol (internal standard) reference standards were of analytical grade.
Chromatographic Conditions
The chromatographic separation was achieved under the following isocratic conditions:
| Parameter | Condition |
| Mobile Phase | Deionized Water:Acetonitrile (60:40, v/v)[1][2] |
| Flow Rate | 1.3 mL/min[1][2] |
| Injection Volume | 100 µL[2] |
| Column Temperature | Room Temperature[2] |
| UV Detection Wavelength | 245 nm[1][2] |
| Internal Standard | Estradiol[1] |
Sample Preparation
A liquid-liquid extraction procedure was employed for the extraction of this compound from plasma samples.[2]
-
To 500 µL of plasma in a centrifuge tube, add 20 µL of estradiol internal standard solution (1000 µg/mL).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of a dichloromethane:hexane (40:60, v/v) mixture.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 4000 rpm for 4 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue with 300 µL of the mobile phase.
-
Inject 100 µL of the reconstituted sample into the HPLC system.[2]
Method Validation
The method was validated according to the International Conference on Harmonization (ICH) guidelines for linearity, accuracy, precision, recovery, and specificity.[1][2]
Results and Discussion
Linearity
The calibration curve for this compound was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The method demonstrated excellent linearity over the concentration range of 0.04 µg/mL to 2.50 µg/mL.
| Parameter | Result |
| Concentration Range | 0.04 - 2.50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The results are summarized below:
| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 0.05 | 100.0% | < 15% | < 15% |
| Medium | 0.50 | 100.0% | < 15% | < 15% |
| High | 2.00 | 100.0% | < 15% | < 15% |
Recovery
The extraction recovery of this compound from plasma was determined at three concentration levels. The recovery of the internal standard was also assessed. The method showed high and consistent recovery.[1]
| Analyte | Concentration (µg/mL) | Mean Recovery (%) |
| This compound | 0.05 | High and Consistent[1] |
| 0.50 | High and Consistent[1] | |
| 2.00 | High and Consistent[1] | |
| Estradiol (IS) | 20 | High and Consistent |
Specificity
The specificity of the method was evaluated by analyzing blank plasma samples and plasma samples spiked with this compound and the internal standard. No interfering peaks from endogenous plasma components were observed at the retention times of this compound and estradiol, indicating the high specificity of the method.[1]
Protocol: HPLC-UV Quantification of this compound in Plasma
1.0 Objective
To provide a detailed standard operating procedure for the quantitative determination of this compound in human plasma using a validated RP-HPLC-UV method.
2.0 Materials and Equipment
-
Chemicals: this compound reference standard, Estradiol reference standard, HPLC grade Acetonitrile, HPLC grade Deionized Water, Dichloromethane, Hexane.
-
Equipment: HPLC system with UV detector, Analytical balance, Vortex mixer, Centrifuge, Solvent evaporation system (e.g., nitrogen evaporator), Micropipettes, Volumetric flasks, Centrifuge tubes.
-
HPLC Column: Thermo Scientific C18 (250 x 4.6 mm, 5 µm) or equivalent.
3.0 Preparation of Solutions
-
Mobile Phase (Deionized Water:Acetonitrile, 60:40, v/v): Mix 600 mL of deionized water with 400 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.[1][2]
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of ethanol.
-
Estradiol Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of estradiol and dissolve it in 10 mL of ethanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the this compound stock solution with blank plasma to achieve the desired concentrations for the calibration curve (e.g., 0.04, 0.08, 0.16, 0.31, 0.63, 1.25, and 2.50 µg/mL) and for QC samples (low, medium, and high concentrations).
4.0 Experimental Procedure
4.1 Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample, calibration standard, or QC sample into a labeled centrifuge tube.
-
Add 20 µL of the estradiol internal standard solution (1000 µg/mL) to each tube (except for blank).
-
Vortex the tubes for 30 seconds.
-
Add 3.0 mL of the extraction solvent (dichloromethane:hexane, 40:60, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 4000 rpm for 4 minutes.[1]
-
Carefully transfer the upper organic layer to a clean, labeled tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4.2 HPLC Analysis
-
Set up the HPLC system with the specified chromatographic conditions (see table above).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence including blank plasma, calibration standards, QC samples, and unknown samples.
-
Inject 100 µL of each sample into the HPLC system.[2]
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
5.0 Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (this compound peak area / Estradiol peak area) against the corresponding this compound concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the QC and unknown samples using the regression equation.
6.0 System Suitability
Before starting the analysis, perform a system suitability test by injecting a mid-concentration standard multiple times (e.g., n=5). The following parameters should be checked:
-
Tailing factor: Should be ≤ 2.0.[3]
-
Theoretical plates: Should be > 2000.
-
%RSD of peak areas and retention times: Should be ≤ 2%.
7.0 Visualization of Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
References
Application Note: LC-MS/MS Protocol for the Sensitive Detection of Normethandrone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Normethandrone, also known as methylestrenolone or methylnortestosterone, is a synthetic progestin and anabolic-androgenic steroid (AAS). It is utilized in combination with estrogens for treating conditions like amenorrhea and menopausal symptoms. Given its hormonal activity, sensitive and accurate quantification in biological matrices such as human plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and anti-doping applications.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering unparalleled sensitivity and specificity. However, like many steroids, this compound can exhibit poor ionization efficiency. This protocol details a robust LC-MS/MS method for the sensitive detection of this compound in human plasma, incorporating an optional derivatization step to enhance the mass spectrometric response and achieve low limits of quantification.
Principle
This method involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from a plasma sample using liquid-liquid extraction (LLE). For enhanced sensitivity, the dried extract undergoes a derivatization step with hydroxylamine to form a more readily ionizable oxime derivative. The derivatized sample is then reconstituted and analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled to a triple quadrupole mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Materials and Reagents
-
Analytes: this compound reference standard, this compound-d3 (or other suitable SIL-IS).
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), acetic acid (glacial), hydroxylamine hydrochloride, ammonium formate.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-butyl chloride.[1]
-
Biological Matrix: Drug-free human plasma (K2EDTA).
-
Equipment: Analytical balance, calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator.
Instrumentation
-
LC System: A UPLC system such as a Waters ACQUITY or Shimadzu Nexera.
-
MS System: A triple quadrupole mass spectrometer (e.g., AB Sciex API-6500 or Waters Xevo TQ-S).
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.[2]
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d3 stock solution with methanol to a final concentration of 50 ng/mL.
Preparation of Calibration Standards and QC Samples
-
Spike appropriate amounts of the this compound working solutions into blank human plasma to prepare calibration standards ranging from 25 pg/mL to 20,000 pg/mL.
-
Prepare QC samples in blank plasma at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix. Vortex briefly.
-
Add 1 mL of MTBE to each tube.
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization (for Enhanced Sensitivity)
Note: This step is optional but recommended for achieving LLOQ in the low pg/mL range.
-
Prepare a fresh derivatization reagent by dissolving hydroxylamine hydrochloride in water to a concentration of 10 mg/mL.
-
To the dried extract from step 5.3, add 50 µL of the hydroxylamine solution.
-
Vortex briefly and allow the reaction to proceed at room temperature for 20 minutes.[2]
-
Proceed directly to LC-MS/MS analysis or add 50 µL of reconstitution solvent if further dilution is needed.
LC-MS/MS Conditions
The following tables outline the optimized instrumental parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 35% B (0-0.5 min), 35-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-35% B (3.5-3.6 min), 35% B (3.6-4.5 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 4.5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | DP (V) | CE (eV) |
|---|---|---|---|---|---|
| This compound (Derivatized) | 304.2 | 124.1 | 100 | 50 | 40 |
| This compound-d3 (IS, Derivatized) | 307.2 | 128.1 | 100 | 50 | 40 |
Note: this compound (MW: 288.43) derivatized with hydroxylamine forms an oxime [M+H]+ at m/z 304.2. These transitions are based on similar steroid structures and must be optimized on the specific instrument used.[2]
Data Presentation and Performance Characteristics
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[3] The following table summarizes expected performance characteristics based on validated methods for structurally similar compounds like norethindrone.[1][4]
Table 4: Summary of Expected Method Performance
| Parameter | Expected Value | Source(s) |
|---|---|---|
| Linearity Range | 25 - 20,000 pg/mL | [1][4] |
| LLOQ | 25 - 50 pg/mL | [1][2] |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | [1][4] |
| Precision (CV%) | < 15% (< 20% at LLOQ) | [1][4] |
| Recovery | > 80% |[2] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a highly sensitive and selective protocol for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, while the optional derivatization step significantly enhances sensitivity, allowing for reliable measurement at low pg/mL concentrations. This robust method is well-suited for demanding applications in clinical research and drug development.
References
- 1. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qps.com [qps.com]
- 3. fda.gov [fda.gov]
- 4. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Normethandrone in In Vitro Cancer Cell Line Studies: Application Notes and Protocols
Note to the Reader: Extensive literature searches for the application of Normethandrone in in vitro cancer cell line studies did not yield specific experimental data, quantitative analyses, or detailed protocols directly investigating this compound. Research on the in vitro effects of this compound on cancer cells is notably scarce.
However, significant research is available for a closely related synthetic progestin, Norethindrone (also known as Norethisterone). Given the limited information on this compound, this document provides a detailed overview of the in vitro applications of Norethindrone in cancer cell line studies, with the understanding that this information is presented as a substitute due to the lack of data on the requested compound. This compound is a 17α-methyl derivative of nandrolone, while norethindrone is a 17α-ethynyl derivative.[1]
Application Notes for Norethindrone in In Vitro Cancer Research
Norethindrone (NET) is a synthetic progestin that has been investigated for its potential chemopreventive and therapeutic effects in various cancers, particularly hormone-dependent cancers like breast and ovarian cancer.[2][3] In vitro studies are crucial for elucidating the molecular mechanisms underlying its effects on cancer cells.
Mechanism of Action: Norethindrone primarily exerts its effects through its interaction with progesterone receptors (PR).[1] However, it also exhibits weak androgenic properties.[4] Its anticancer effects in vitro have been attributed to several mechanisms:
-
Induction of Cell Cycle Arrest: Norethindrone has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[2]
-
Induction of Apoptosis and Necrosis: It can trigger programmed cell death (apoptosis) and necrosis in cancer cells.[2]
-
Modulation of Gene Expression: Norethindrone can upregulate tumor suppressor genes like TP53 and downregulate oncogenes involved in angiogenesis and inflammation, such as VEGF, HIF-1α, and COX-2.[2]
-
Inhibition of Cell Migration: Studies have demonstrated that Norethindrone can inhibit the migratory potential of cancer cells.[2]
-
Regulation of Progesterone Receptor Coactivator (PGRMC1): Downregulation of PGRMC1 expression has been observed following Norethindrone treatment in ovarian cancer cells.[2]
Cell Line Specificity: The effects of Norethindrone can be cell-line specific. For instance, its pro-apoptotic and anti-proliferative effects have been observed in ovarian cancer cell lines like SKOV3 and breast cancer cell lines.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro studies on Norethindrone's effects on cancer cell lines.
| Cell Line | Cancer Type | Concentration(s) | Duration | Observed Effects |
| SKOV3 | Epithelial Ovarian Cancer | 1, 10, and 100 µM | 7 days | Dose-dependent reduction in cell growth, induction of G2/M cell cycle arrest, increased ROS levels, induction of apoptosis and necrosis, and inhibition of cell migration. Upregulation of TP53 expression and downregulation of VEGF, HIF-1α, COX-2, and PGRMC1 expression.[2] |
Experimental Protocols
Here are detailed protocols for key experiments cited in the literature for studying the effects of synthetic progestins like Norethindrone on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Norethindrone on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., SKOV3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Norethindrone (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Norethindrone in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of medium containing different concentrations of Norethindrone (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest Norethindrone treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Norethindrone treatment.
Materials:
-
Cancer cell line
-
6-well plates
-
Norethindrone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Norethindrone for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI negative cells are live cells.
Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To measure the changes in mRNA levels of target genes (e.g., TP53, VEGF, HIF-1α) upon Norethindrone treatment.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR SYBR Green Master Mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
Real-Time PCR: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.
Visualizations
Below are diagrams representing a proposed signaling pathway for Norethindrone in cancer cells and a typical experimental workflow for in vitro studies.
Caption: Proposed signaling pathway of Norethindrone in cancer cells.
Caption: General experimental workflow for in vitro studies.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. Methylnortestosterone | C19H28O2 | CID 5284597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Normethandrone in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting millions of women worldwide. Animal models are indispensable tools for investigating the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutic agents. Normethandrone, a synthetic progestin, has been used in the management of endometriosis. These application notes provide detailed protocols for inducing endometriosis in rodent models and for evaluating the efficacy of this compound in these models. The information is intended to guide researchers in designing and executing studies to assess the therapeutic potential of this compound and related compounds.
Progestins like norethindrone, a compound closely related to this compound, are known to be effective in reducing the size of endometriotic lesions and alleviating symptoms.[1] The mechanism of action involves thinning the endometrial lining and inhibiting the growth of ectopic endometrial tissue.[1] In vitro studies have shown that norethisterone inhibits the proliferation of endometriotic stromal cells and induces apoptosis, suggesting a direct effect on the lesions.
Experimental Protocols
Surgical Induction of Endometriosis in a Rat Model
This protocol describes the autotransplantation of uterine tissue to the peritoneal cavity to induce the formation of endometriotic lesions.
Materials:
-
Adult female Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 Prolene)
-
Sterile saline solution
-
Animal warming pad
-
Analgesics (e.g., carprofen)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the abdominal area and disinfect the skin with an antiseptic solution.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Identify the bicornuate uterus. Ligate and resect a 2 cm segment of the right uterine horn.
-
Place the resected uterine segment in sterile saline.
-
Close the incision in the remaining uterine horn with a suture.
-
Open the resected uterine segment longitudinally and obtain a 4x4 mm piece of uterine tissue.
-
Suture the uterine tissue explant to the peritoneal wall, with the endometrial layer facing the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum/muscle and skin).
-
Administer a subcutaneous injection of an analgesic to manage postoperative pain.
-
Allow the animals to recover on a warming pad.
-
Monitor the animals daily for signs of distress. Endometriotic lesions will develop over a period of 4-8 weeks.
Induction of Endometriosis in a Mouse Model via Intraperitoneal Injection
This protocol provides a less invasive method for inducing endometriosis in mice by injecting minced uterine tissue into the peritoneal cavity.
Materials:
-
Donor and recipient female mice (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sterile saline solution or cell culture medium
-
1 ml syringe with a 20-gauge needle
Procedure:
-
Euthanize a donor mouse in the estrus stage of the reproductive cycle.
-
Aseptically dissect the uterus and place it in sterile saline or culture medium.
-
Mince the uterine tissue into small fragments (approximately 1 mm³).
-
Anesthetize the recipient mouse.
-
Inject the minced uterine tissue suspension (e.g., 50 mg of tissue in 0.5 ml of saline) into the peritoneal cavity of the recipient mouse.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Endometriotic lesions will develop over the next 4 weeks.
This compound Treatment Protocol (Rat Model)
This protocol outlines a potential treatment regimen with this compound for a rat model of surgically induced endometriosis. The dosage is based on a study using norethisterone acetate in albino rats.[2]
Materials:
-
Rats with surgically induced endometriosis (from Protocol 1)
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Four weeks after the surgical induction of endometriosis, randomly assign the rats to a control group and a this compound treatment group.
-
The control group will receive the vehicle only.
-
The treatment group will receive a daily oral dose of this compound. A suggested starting dose, extrapolated from a study on norethisterone acetate in rats, is 20 µg per rat dissolved in the vehicle.[2]
-
Administer the treatment via oral gavage daily for 4 weeks.
-
At the end of the treatment period, euthanize the rats and surgically expose the abdominal cavity.
-
Measure the size (length, width, and height) of the endometriotic lesions.
-
Excise the lesions for histological analysis and other molecular assays.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from a study evaluating the efficacy of this compound in a rat model of endometriosis.
Table 1: Effect of this compound on Endometriotic Lesion Size in a Rat Model
| Treatment Group | Number of Animals (n) | Initial Lesion Volume (mm³) (Mean ± SD) | Final Lesion Volume (mm³) (Mean ± SD) | Percent Reduction in Lesion Volume (%) |
| Control (Vehicle) | 10 | 150.5 ± 25.2 | 145.3 ± 28.9 | 3.5 |
| This compound (20 µ g/day ) | 10 | 152.1 ± 23.8 | 75.8 ± 15.7* | 50.2 |
*p < 0.05 compared to the control group.
Table 2: Histological Scoring of Endometriotic Lesions
| Treatment Group | Glandular Epithelium Score (Mean ± SD) | Stromal Density Score (Mean ± SD) | Overall Histological Score (Mean ± SD) |
| Control (Vehicle) | 2.8 ± 0.5 | 2.5 ± 0.6 | 5.3 ± 1.0 |
| This compound (20 µ g/day ) | 1.2 ± 0.4 | 1.5 ± 0.5 | 2.7 ± 0.8* |
Scores are based on a scale of 0-3, with 0 representing atrophic tissue and 3 representing well-preserved, active tissue. *p < 0.05 compared to the control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat model of endometriosis.
Proposed Signaling Pathway of this compound in Endometriotic Cells
Caption: Proposed mechanism of this compound action in endometriotic cells.
References
Application Notes and Protocols: In Vivo Assessment of Normethandrone's Progestogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normethandrone, also known as methylestrenolone or normethisterone, is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1] Progestins are integral components of hormonal contraceptives and are utilized in various hormone replacement therapies.[1] The defining characteristic of a progestin is its ability to induce secretory changes in the endometrium, the lining of the uterus, which is essential for the establishment and maintenance of pregnancy.[1] Therefore, accurately assessing the progestogenic activity of synthetic compounds like this compound is a critical step in their preclinical development and pharmacological characterization.
This document provides a detailed protocol for the in vivo assessment of this compound's progestogenic activity, primarily focusing on the classical Clauberg-McPhail test. This bioassay remains a fundamental method for quantifying the progestational effect of a substance on the uterine endometrium.
Progestogenic Activity Signaling Pathway
Progestogens, including this compound, exert their effects primarily through interaction with intracellular progesterone receptors (PRs).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of progesterone, such as the decidualization of the endometrium.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Protocol: Clauberg-McPhail Test
The Clauberg-McPhail test is a highly specific and sensitive in vivo bioassay for determining the progestogenic activity of a compound. The protocol involves priming immature female rabbits with estrogen to induce endometrial proliferation, followed by the administration of the test compound to assess its ability to induce a secretory endometrium.
Objective: To quantify the progestogenic activity of this compound by observing its effect on the uterine endometrium of immature female rabbits.
Materials:
-
Immature female rabbits (New Zealand White or similar strain, 800-1000 g)
-
This compound
-
Progesterone (as a reference standard)
-
Estradiol Benzoate (or another suitable estrogen)
-
Sesame oil or other suitable vehicle for injection
-
Syringes and needles for subcutaneous injection
-
Surgical instruments for hysterectomy
-
Formalin solution (10%) for tissue fixation
-
Ethanol series for tissue dehydration
-
Xylene for clearing
-
Paraffin wax for embedding
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Experimental Workflow
Caption: Clauberg-McPhail Test Experimental Workflow.
Detailed Procedure:
-
Animal Preparation and Acclimatization:
-
House immature female rabbits individually under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow an acclimatization period of at least 7 days before the start of the experiment.
-
-
Estrogen Priming:
-
Administer daily subcutaneous injections of an estrogen, such as estradiol benzoate (e.g., 5 µ g/rabbit/day ), for 6 consecutive days. This stimulates the proliferation of the uterine endometrium.
-
-
Administration of Test Compound:
-
Following the estrogen priming phase, divide the rabbits into groups:
-
Vehicle control group (receiving only the vehicle).
-
Positive control group (receiving a known dose of progesterone).
-
Test groups (receiving different doses of this compound).
-
-
Administer the respective compounds subcutaneously once daily for 5 consecutive days.
-
-
Tissue Collection and Processing:
-
On the day after the last injection, euthanize the rabbits.
-
Perform a hysterectomy to carefully excise the uteri.
-
Fix the uterine horns in 10% formalin solution for at least 24 hours.
-
Process the fixed tissues through a series of graded ethanol solutions for dehydration, clear in xylene, and embed in paraffin wax.
-
Using a microtome, cut 5 µm thick sections of the uterine horns.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination and Scoring:
-
Examine the stained uterine sections under a microscope.
-
Score the degree of endometrial proliferation and glandular development using the McPhail Index, a semi-quantitative scoring system from +1 to +4, where:
-
+1: Minimal proliferation, simple glands.
-
+2: Moderate proliferation, slight glandular branching.
-
+3: Marked proliferation, complex glandular branching.
-
+4: Maximal proliferation, extensive and complex glandular development, resembling early pregnancy.
-
-
-
Data Analysis:
-
Calculate the mean McPhail index for each treatment group.
-
Construct a dose-response curve by plotting the mean McPhail index against the logarithm of the dose for both this compound and progesterone.
-
Determine the relative progestogenic potency of this compound compared to progesterone.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a Clauberg-McPhail test assessing the progestogenic activity of this compound.
| Treatment Group | Dose (mg/kg) | Mean McPhail Index (± SEM) | Relative Potency vs. Progesterone |
| Vehicle Control | - | 0.5 ± 0.1 | - |
| Progesterone | 0.5 | 2.5 ± 0.3 | 1.0 |
| Progesterone | 1.0 | 3.5 ± 0.2 | 1.0 |
| This compound | 0.1 | 2.8 ± 0.4 | ~5x |
| This compound | 0.2 | 3.8 ± 0.3 | ~5x |
Note: The relative potency is an estimation based on the doses required to achieve a similar McPhail index.
Conclusion
The Clauberg-McPhail test provides a robust and reliable method for the in vivo assessment of the progestogenic activity of this compound. The detailed protocol and data presentation format outlined in these application notes offer a standardized approach for researchers and scientists in the field of drug development. The provided diagrams of the signaling pathway and experimental workflow serve to visually clarify the complex biological and procedural aspects of this assessment. This comprehensive guide ensures that the evaluation of this compound's progestogenic effects is conducted with precision and reproducibility.
References
Application Notes and Protocols: Normethandrone as a Tool Compound for Studying Steroid Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normethandrone, also known as methylestrenolone or methylnortestosterone, is a synthetic steroid that serves as a valuable tool for investigating the function of steroid hormone receptors.[1][2] As a derivative of nandrolone (19-nortestosterone), it exhibits potent agonist activity at both the progesterone receptor (PR) and the androgen receptor (AR), making it a dual-activity compound for studying the signaling pathways mediated by these receptors.[1][2] Its unique binding profile and functional effects allow researchers to dissect the complex interplay between progestogenic and androgenic signaling in various physiological and pathological processes.
These application notes provide a comprehensive overview of this compound's receptor binding characteristics and detailed protocols for its use in fundamental steroid receptor research.
Physicochemical Properties and Receptor Binding Profile
This compound is a synthetic estrane steroid, specifically the 17α-methyl derivative of nandrolone.[2] This structural modification enhances its oral bioavailability and influences its binding affinity for various steroid receptors.
Receptor Binding Affinity
The utility of this compound as a tool compound stems from its distinct binding affinities for different steroid hormone receptors. The following table summarizes the relative binding affinities (RBAs) of this compound for the progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The data is presented as a percentage of the binding affinity of the respective reference ligand.
| Receptor | Reference Ligand | Relative Binding Affinity (%) of this compound |
| Progesterone Receptor (PR) | Progesterone | 100[3] |
| Androgen Receptor (AR) | Testosterone | 100[1] |
| Estrogen Receptor (ER) | Estradiol | <0.1[1] |
| Glucocorticoid Receptor (GR) | Dexamethasone | 2.7–2.8[3] |
| Mineralocorticoid Receptor (MR) | Aldosterone | 0.2[3] |
Note: The binding affinity values can vary depending on the experimental system (e.g., cell type, tissue preparation) and assay conditions. The provided data is a representative summary from available literature.
Signaling Pathways
This compound exerts its biological effects by binding to intracellular steroid receptors, which are ligand-activated transcription factors.[4] The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
References
Application of Normethandrone in High-Throughput Screening Assays: A Guide for Researchers
Introduction
Normethandrone is a synthetic steroid that exhibits dual agonist activity, potently activating both the androgen receptor (AR) and the progesterone receptor (PR). This characteristic makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of these critical nuclear receptors. This document provides detailed application notes and protocols for utilizing this compound in HTS assays, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
This compound, as a synthetic progestin and anabolic-androgenic steroid, exerts its effects by binding to and activating intracellular androgen and progesterone receptors.[1] Upon binding, these receptors undergo a conformational change, translocate to the nucleus, and modulate the transcription of target genes, leading to a variety of physiological responses.
Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Binding of an agonist like this compound induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.
Progesterone Receptor (PR) Signaling Pathway
Similar to the AR, the progesterone receptor is a nuclear receptor that, in its inactive state, is complexed with HSPs in the cytoplasm. The binding of an agonist, such as this compound, triggers the release of HSPs, receptor dimerization, and nuclear translocation. In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene expression. This pathway is central to the regulation of the menstrual cycle, pregnancy, and embryogenesis.
Quantitative Data from High-Throughput Screening Assays
The following tables summarize the activity of this compound in representative HTS assays for the androgen and progesterone receptors. This data is essential for designing experiments and interpreting results.
Table 1: this compound Activity on the Androgen Receptor (AR)
| Assay Type | Cell Line | Target | Parameter | Value | Reference |
| Reporter Gene Assay | HEK293 | Human AR | AC50 | ~10-100 nM | Tox21 |
Table 2: this compound Activity on the Progesterone Receptor (PR)
| Assay Type | Cell Line | Target | Parameter | Value | Reference |
| Reporter Gene Assay | HEK293T | Human PR | EC50 | ~1-10 nM | Literature |
| Competitive Binding | Not Applicable | Human PR-LBD | IC50 | ~1-10 nM | Literature |
Experimental Protocols
Detailed protocols for two common HTS assays to assess the activity of this compound on the androgen and progesterone receptors are provided below.
Protocol 1: Androgen Receptor (AR) Agonist Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to quantify the agonist activity of this compound on the human androgen receptor.
Materials:
-
HEK293 cell line stably expressing the full-length human androgen receptor and an androgen response element (ARE)-driven luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound
-
DHT (Dihydrotestosterone) as a positive control.
-
DMSO (vehicle control).
-
384-well white, clear-bottom assay plates.
-
Luciferase assay reagent.
-
Luminometer plate reader.
Procedure:
-
Cell Culture: Maintain the HEK293-AR-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in phenol red-free DMEM with 5% charcoal-stripped FBS.
-
Seed 5,000-10,000 cells per well in 40 µL of media into a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound and DHT in DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compounds in assay medium to achieve the final desired concentrations (final DMSO concentration should be ≤ 0.5%).
-
Add 10 µL of the diluted compounds to the respective wells. Include vehicle (DMSO) and positive (DHT) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximum response of the positive control (100% activation).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Progesterone Receptor (PR) Competitive Binding Assay
This protocol outlines a fluorescence polarization (FP)-based competitive binding assay to determine the affinity of this compound for the human progesterone receptor ligand-binding domain (PR-LBD).
Materials:
-
Recombinant human Progesterone Receptor Ligand-Binding Domain (PR-LBD).
-
Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Red).
-
Assay Buffer (e.g., PBS with 0.01% BSA).
-
This compound.
-
Progesterone (as a positive control).
-
DMSO (vehicle control).
-
384-well black, low-volume assay plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PR-LBD in assay buffer (final concentration will depend on the specific activity of the protein lot, typically in the low nM range).
-
Prepare a working solution of the fluorescent ligand in assay buffer (typically at its Kd concentration).
-
Prepare a 10 mM stock solution of this compound and progesterone in DMSO.
-
Perform serial dilutions in DMSO, followed by a final dilution in assay buffer to create a range of test concentrations.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted this compound, progesterone, or vehicle control to the wells of the 384-well plate.
-
Prepare a master mix of PR-LBD and the fluorescent ligand in assay buffer.
-
Add 15 µL of the master mix to each well.
-
Include controls for no receptor (fluorescent ligand only) and no competitor (fluorescent ligand and PR-LBD).
-
-
Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Normalize the data using the no competitor control (0% inhibition) and the no receptor control (100% inhibition).
-
Plot the normalized mP values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound serves as a robust and reliable reference compound in high-throughput screening assays for the androgen and progesterone receptors. Its dual agonist activity allows for the simultaneous validation of both AR and PR assays. The detailed protocols and quantitative data provided herein offer a comprehensive resource for researchers to effectively utilize this compound in their drug discovery and development efforts. Careful optimization of assay conditions and adherence to best practices in HTS are crucial for generating high-quality, reproducible data.
References
Application Notes and Protocols for Determining Normethandrone's Androgenic Effects Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normethandrone, also known as methylestrenolone or 17α-methyl-19-nortestosterone, is a synthetic progestin and anabolic-androgenic steroid (AAS).[1] Its interaction with the androgen receptor (AR) is of significant interest in drug development and endocrine research. Understanding the androgenic potential of synthetic steroids is crucial for predicting their therapeutic efficacy and potential side effects. This document provides detailed protocols for cell-based assays to characterize the androgenic effects of this compound, focusing on receptor binding and functional activation of the androgen receptor signaling pathway.
Androgen Receptor Signaling Pathway
The androgenic effects of compounds like this compound are mediated through the androgen receptor (AR), a ligand-activated transcription factor. The canonical AR signaling pathway begins with the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological and pharmacological effects of androgens.
Caption: Androgen Receptor Signaling Pathway.
Quantitative Data on this compound's Androgenic Activity
The androgenic potential of a compound can be quantified by its binding affinity to the androgen receptor and its functional potency in activating the receptor to induce a cellular response.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | Relative Binding Affinity (RBA) to AR | 100% | Competitive Radioligand Binding Assay | [1] |
| This compound | EC50 | Not Available | Reporter Gene Assay | - |
| Dihydrotestosterone (DHT) | EC50 | ~0.1-1 nM | AR Reporter Gene Assays | [2][3] |
| Testosterone | EC50 | ~0.3-10 nM | AR Reporter Gene Assays | [4] |
Experimental Protocols
Two primary types of cell-based assays are recommended for characterizing the androgenic effects of this compound: Androgen Receptor Reporter Gene Assays and Cell Proliferation Assays.
Androgen Receptor (AR) Reporter Gene Assay
This assay measures the ability of a compound to activate the androgen receptor, leading to the expression of a reporter gene (e.g., luciferase). The AR-CALUX® (Chemically Activated LUciferase eXpression) assay is a widely used and validated method.[2][3]
Principle: Cells stably expressing the human androgen receptor and a luciferase reporter gene under the control of androgen response elements are exposed to the test compound. Activation of the AR by an androgenic compound leads to the production of luciferase, which can be quantified by measuring luminescence.
Experimental Workflow:
Caption: AR Reporter Gene Assay Workflow.
Detailed Protocol (AR-CALUX® Assay):
Materials:
-
AR-CALUX® human osteosarcoma U2-OS cell line (or similar reporter cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with F-12 supplement, phenol red-free
-
Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)
-
Penicillin-Streptomycin solution
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain AR-CALUX® cells in DMEM/F-12 supplemented with 10% DCC-FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound and DHT in a suitable solvent (e.g., DMSO). Perform serial dilutions in phenol red-free medium supplemented with 5% DCC-FBS to achieve the desired final concentrations. The final solvent concentration in the wells should be ≤ 0.1%.
-
Cell Treatment: Remove the seeding medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with solvent) and a positive control (DHT).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.
-
Data Analysis: Plot the luminescence data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of an androgen-dependent cell line. An increase in cell proliferation in the presence of the compound suggests an androgenic effect.
Principle: Androgen-dependent cells, such as certain prostate cancer cell lines (e.g., LNCaP), require androgens for growth. The proliferation of these cells in the presence of a test compound can be measured using various methods, such as the MTT or CellTiter-Glo® assays.
Experimental Workflow:
Caption: Cell Proliferation Assay Workflow.
Detailed Protocol (MTT Assay):
Materials:
-
Androgen-dependent cell line (e.g., LNCaP)
-
RPMI-1640 medium
-
Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)
-
Penicillin-Streptomycin solution
-
96-well tissue culture plates
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Androgen Deprivation: Prior to the assay, culture the cells in a medium containing DCC-FBS for 48-72 hours to deplete endogenous androgens.
-
Cell Seeding: Seed the androgen-deprived cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of androgen-depleted medium.
-
Compound Preparation: Prepare serial dilutions of this compound and DHT in androgen-depleted medium.
-
Cell Treatment: Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the treated wells to the vehicle control to determine the percentage increase in cell proliferation.
Conclusion
The provided cell-based assays offer robust and reliable methods for characterizing the androgenic effects of this compound. The androgen receptor reporter gene assay provides a direct measure of the compound's ability to activate the AR signaling pathway, allowing for the determination of its functional potency (EC50). The cell proliferation assay provides a physiologically relevant endpoint to assess the impact of the compound on the growth of androgen-dependent cells. By utilizing these detailed protocols, researchers can generate the necessary quantitative data to thoroughly evaluate the androgenic profile of this compound.
References
- 1. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Normethandrone in Competitive Binding Assays for Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normethandrone, also known as methylestrenolone or 17α-methyl-19-nortestosterone, is a synthetic steroid that exhibits potent progestogenic and androgenic activity.[1] Its dual agonistic action on the progesterone receptor (PR) and the androgen receptor (AR) makes it a valuable tool in endocrinology research and drug discovery.[1] Competitive binding assays are fundamental in vitro tools used to determine the affinity and selectivity of unlabeled ligands, such as this compound, for a specific receptor. This document provides detailed application notes and protocols for the use of this compound in competitive binding assays for PR and AR studies.
Principle of Competitive Binding Assays
Competitive binding assays are based on the principle of competition between a labeled ligand (radioligand or fluorescent ligand) and an unlabeled test compound (competitor, e.g., this compound) for a limited number of receptor binding sites. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the labeled ligand (IC50), the binding affinity (Ki) of the test compound for the receptor can be determined.[2]
Data Presentation: Binding Profile of this compound
The following table summarizes the relative binding affinities (RBAs) of this compound for various steroid hormone receptors. This data is crucial for understanding its selectivity profile.
| Receptor | Reference Ligand (100%) | This compound RBA (%) |
| Progesterone Receptor (PR) | Progesterone | 100 |
| Androgen Receptor (AR) | Testosterone | 125 |
| Estrogen Receptor (ER) | Estradiol | <0.1 |
| Glucocorticoid Receptor (GR) | Dexamethasone | 1 |
| Mineralocorticoid Receptor (MR) | Aldosterone | 0.6 |
Note: Data is derived from a compiled source and is presented as relative binding affinity (%).[3] The RBA values can vary depending on the experimental conditions.
Signaling Pathways
Upon binding to its respective receptors, this compound activates downstream signaling pathways that are characteristic of progesterone and androgen action.
Progesterone Receptor (PR) Signaling Pathway
Binding of this compound to the progesterone receptor, which is located in the cytoplasm in a complex with heat shock proteins (HSPs), induces a conformational change. This leads to the dissociation of HSPs, dimerization of the receptor, and translocation of the this compound-PR complex into the nucleus. Inside the nucleus, the complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators and the initiation of target gene transcription.[4]
Androgen Receptor (AR) Signaling Pathway
Similarly, this compound binds to the androgen receptor in the cytoplasm, which is also associated with HSPs. This binding event triggers the release of HSPs, receptor dimerization, and nuclear translocation. In the nucleus, the this compound-AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators and modulating gene expression.[5]
Experimental Protocols
The following are detailed protocols for performing competitive binding assays with this compound for the progesterone and androgen receptors. These protocols are based on established methods for steroid receptor binding assays and can be adapted for specific experimental needs.[6][7]
Protocol 1: Competitive Binding Assay for Progesterone Receptor (PR) using Uterine Cytosol
This protocol describes a radioligand binding assay using cytosol prepared from a progesterone target tissue, such as the uterus of an estrogen-primed immature female rabbit.
Materials:
-
Tissue: Uterus from an estrogen-primed immature female rabbit.
-
Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-R5020 (Promegestone).
-
Competitor: this compound.
-
Buffers:
-
Homogenization Buffer (TEG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4.
-
Assay Buffer (TEGM): TEG buffer supplemented with 10 mM sodium molybdate and 1 mM dithiothreitol (DTT) (add fresh).
-
-
Dextran-Coated Charcoal (DCC): 1% charcoal, 0.1% dextran in TEG buffer.
-
Scintillation cocktail and vials.
-
Centrifuge, ultracentrifuge, scintillation counter.
Procedure:
-
Preparation of Uterine Cytosol:
-
Excise the uteri and place them in ice-cold TEG buffer.
-
Homogenize the tissue in 4 volumes of ice-cold TEG buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
Set up assay tubes in triplicate on ice.
-
Total Binding: Add 100 µL of assay buffer.
-
Non-specific Binding: Add 100 µL of a high concentration of unlabeled progesterone (e.g., 1 µM).
-
Competition: Add 100 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
Add 50 µL of the radioligand (e.g., 1-2 nM [³H]-Progesterone) to all tubes.
-
Add 100 µL of the prepared uterine cytosol (adjust protein concentration to 1-2 mg/mL) to all tubes to initiate the binding reaction.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add 250 µL of ice-cold DCC suspension to each tube.
-
Vortex immediately and incubate on ice for 10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The charcoal pellet will contain the free radioligand.
-
-
Quantification:
-
Carefully transfer 400 µL of the supernatant (containing the receptor-bound radioligand) to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Competitive Binding Assay for Androgen Receptor (AR)
This protocol utilizes whole cells that endogenously or recombinantly express the androgen receptor, such as LNCaP or PC-3 cells transfected with an AR expression vector.
Materials:
-
Cells: LNCaP cells or other AR-expressing cell line.
-
Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.
-
Competitor: this compound.
-
Culture Medium: RPMI-1640 with 10% fetal bovine serum (FBS).
-
Assay Medium: Serum-free RPMI-1640.
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: 0.1 N NaOH.
-
Multi-well cell culture plates (24-well or 48-well).
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the AR-expressing cells in multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
The day before the assay, replace the culture medium with serum-free medium to minimize interference from endogenous steroids.
-
-
Competitive Binding Assay:
-
On the day of the assay, wash the cell monolayers twice with ice-cold PBS.
-
Prepare the assay solutions in serum-free medium.
-
Total Binding: Add medium containing the radioligand (e.g., 0.5-1 nM [³H]-R1881).
-
Non-specific Binding: Add medium containing the radioligand and a high concentration of unlabeled R1881 (e.g., 1 µM).
-
Competition: Add medium containing the radioligand and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
Add the appropriate assay solution to each well and incubate the plates at 37°C for 2-4 hours.
-
-
Washing and Lysis:
-
After incubation, aspirate the assay medium.
-
Wash the cell monolayers three times with ice-cold PBS to remove unbound radioligand.
-
Add 500 µL of lysis buffer (0.1 N NaOH) to each well and incubate at room temperature for 30 minutes to lyse the cells and solubilize the bound radioactivity.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
In a parallel set of wells, determine the protein concentration per well to normalize the binding data.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values for this compound.
-
Experimental Workflow Diagram
The general workflow for a competitive binding assay is outlined below.
Conclusion
This compound serves as a valuable research tool for studying the progesterone and androgen receptors due to its potent agonist activity. The provided protocols for competitive binding assays offer a robust framework for characterizing the binding affinity and selectivity of this compound and other related compounds. Accurate determination of these binding parameters is essential for understanding the molecular pharmacology of steroid hormones and for the development of novel receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Androgen receptor - Wikipedia [en.wikipedia.org]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Mobile Phase for Normethandrone Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Normethandrone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for reversed-phase HPLC separation of this compound?
A successful separation of this compound can typically be achieved using a reversed-phase HPLC method. A common starting point involves a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, most commonly acetonitrile.[1][2] Isocratic elution is often sufficient for simpler sample matrices.[2]
Q2: Which organic solvent, methanol or acetonitrile, is preferred for this compound separation?
Acetonitrile is frequently used as the organic modifier in the mobile phase for this compound analysis.[2][3] It generally offers lower viscosity and UV cutoff compared to methanol, which can lead to better peak shapes and lower backpressure. However, methanol can also be used and may offer different selectivity for separating this compound from specific impurities.[1][4]
Q3: Is it necessary to use a buffer in the mobile phase?
While not always required, the use of a buffer can improve peak shape and reproducibility, especially when dealing with ionizable impurities. An amine buffer with a pH of 2.5 has been successfully used in a mobile phase with acetonitrile for the quantification of Norethindrone. Adding a small amount of acetic acid (e.g., 5 ml/l) to a water:acetonitrile mobile phase has also been reported.[3]
Q4: What is a typical detection wavelength for this compound?
This compound exhibits significant UV absorbance around 240-256 nm. Wavelengths of 240 nm, 245 nm, and 256 nm have been effectively used for its detection.[3][5] A diode array detector (DAD) can be beneficial for method development to select the optimal wavelength.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.[6][7][8] Here are some troubleshooting steps:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Consider using a mobile phase with a low pH buffer (e.g., amine buffer at pH 2.5) to suppress the ionization of silanol groups. Alternatively, using an end-capped column can minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the sample concentration or the injection volume.
-
-
Column Degradation: The column may be contaminated or have lost its efficiency.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]
-
Problem 2: Inadequate Resolution
Q: I am not getting sufficient resolution between this compound and a closely eluting impurity. How can I improve the separation?
A: Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters.[6]
-
Adjust Organic Solvent Percentage: The ratio of water to organic solvent in the mobile phase is a critical factor affecting retention and selectivity.
-
Solution: Systematically vary the percentage of acetonitrile (or methanol) in the mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.[1]
-
Utilize a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry may be necessary.
-
Solution: Switching from a C18 to a C8 or a phenyl column can provide different selectivity.[1]
-
-
Employ a Gradient: If isocratic elution does not provide adequate separation for all components, a gradient method may be required.[5] A gradient allows for the separation of compounds with a wider range of polarities.
Problem 3: Unstable Retention Times
Q: The retention time of my this compound peak is shifting between injections. What could be the cause?
A: Retention time instability can be frustrating and can point to several issues with the HPLC system or the method itself.[8][9][10]
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analysis.[10]
-
-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Pump Issues: Fluctuations in the pump's flow rate can lead to retention time shifts.
-
Solution: Check for leaks in the pump and ensure it is properly primed and degassed.[8]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[2]
-
Experimental Protocols & Data
Example HPLC Method Parameters
The following table summarizes various reported HPLC method parameters for the analysis of this compound (Norethindrone). This data can be used as a starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Thermo Scientific C18 (250x4.6 mm, 5 µm) | Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm)[3] | Inertsil ODS-3V (150 x 4.6mm, 5µ) | Syncronis C8 (100 x 3 mm, 3.0 µm)[2] |
| Mobile Phase | Deionized water:Acetonitrile (60:40, v/v) | Deionized water:Acetonitrile (50:50, v/v) + 5 ml/l acetic acid[3] | Amine buffer (pH 2.5):Acetonitrile | Water:Acetonitrile (40:60, v/v)[2] |
| Flow Rate | 1.3 ml/min | 1.3 ml/min[3] | Not Specified | 1000 µL/min[2] |
| Detection Wavelength | 245 nm | 245 nm[3] | 240 nm | 200 nm[2] |
| Retention Time | 9.04 ± 0.2 min[11] | Not Specified | Not Specified | Not Specified |
Visualizations
Logical Workflow for HPLC Method Development
Caption: A general workflow for developing an HPLC method for this compound separation.
Troubleshooting Decision Tree for Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems encountered during analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. silicycle.com [silicycle.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting matrix effects in Normethandrone LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the LC-MS/MS analysis of Normethandrone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either decrease the signal intensity (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification of this compound.[1]
Q2: What are the common signs of matrix effects in my chromatograms?
A2: Common indicators of matrix effects in your this compound analysis include:
-
Poor reproducibility of results, especially between different sample lots.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q3: How can I confirm that my analysis is suffering from matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column.[1] Simultaneously, an extracted blank matrix sample is injected. Dips in the stable baseline signal of this compound indicate retention times where co-eluting matrix components are causing ion suppression.[1]
-
Post-Extraction Spike: This is a quantitative method and is considered the "gold standard".[1] The response of this compound in a spiked, extracted blank matrix is compared to the response of this compound in a neat solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[1]
-
MF = 1 indicates no matrix effect.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
Q4: What is the most effective way to minimize matrix effects?
A4: A multi-faceted approach is often the most effective. This includes:
-
Robust Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).
-
Chromatographic Optimization: Modifying the LC method to achieve better separation between this compound and interfering matrix components can significantly reduce matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a crucial step for accurate quantification. A SIL-IS, such as Norethindrone-d6 or Norethindrone-¹³C₂, has nearly identical chemical and physical properties to this compound and will be affected by matrix effects in the same way.[3][4][5] This allows for reliable correction of any signal suppression or enhancement.[6]
Q5: Should I use a structural analog or a stable isotope-labeled internal standard?
A5: A stable isotope-labeled internal standard (SIL-IS) is strongly recommended.[4][5] Because a SIL-IS co-elutes and experiences the same degree of ionization suppression or enhancement as the analyte, it can effectively compensate for matrix effects.[3][6] Structural analogs may have different retention times and ionization efficiencies, leading to inadequate correction for matrix effects.[5]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
If you suspect matrix effects are impacting your this compound analysis, follow this workflow to diagnose and quantify the issue.
Workflow for diagnosing matrix effects.
Guide 2: Mitigation Strategies for Matrix Effects
Once matrix effects are confirmed, use this guide to select and implement an appropriate mitigation strategy.
Strategies for mitigating matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of quantitative data for different techniques used in this compound analysis.
Table 1: Recovery and Matrix Effect of this compound with Different Extraction Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Liquid-Liquid Extraction (LLE) | 80.3 - 87.5 | -1.4 to -2.2 | Norethindrone-d6 | [7] |
| Solid-Phase Extraction (SPE) | Not explicitly stated | -2.29 | Norethindrone-d6 | [8] |
| Supported Liquid Extraction (SLE) | >99 | Not explicitly stated | Norethindrone-¹³C₂ | [9] |
Note: Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. A positive value indicates ion suppression.
Table 2: IS-Normalized Matrix Factor for this compound
| Sample Preparation Method | IS-Normalized Matrix Factor | Internal Standard Used | Reference |
| Liquid-Liquid Extraction (LLE) | 0.978 - 0.986 | Norethindrone-d6 | [7] |
| Solid-Phase Extraction (SPE) | 0.9945 | Norethindrone-d6 | [8] |
An IS-Normalized Matrix Factor close to 1 indicates that the stable isotope-labeled internal standard has effectively compensated for the matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method but may be less effective at removing all interfering substances.
-
Sample Preparation: To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Internal Standard: Ensure the internal standard (e.g., Norethindrone-d6) is added to the sample before the acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is more selective than PPT and can provide a cleaner sample extract.
-
Sample Preparation: To 0.5 mL of human plasma, add the internal standard (e.g., Norethindrone-¹³C₂).
-
Extraction: Add an immiscible organic solvent such as n-butyl chloride. Vortex the mixture for several minutes to facilitate the extraction of this compound into the organic layer.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective method and is often the most effective for removing matrix interferences.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase cartridge) by washing with methanol followed by water.[8]
-
Sample Loading: Load the plasma sample (to which the internal standard has been added) onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.[8]
-
Elution: Elute this compound and the internal standard from the cartridge using a stronger solvent, such as the mobile phase or a higher percentage of organic solvent.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qps.com [qps.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. filtrous.com [filtrous.com]
- 9. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the recovery of Normethandrone from biological samples
Welcome to the technical support center for the analysis of Normethandrone in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the recovery and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples like plasma or urine?
A1: The primary methods for extracting this compound and similar steroids from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] Supported Liquid Extraction (SLE) is another effective and rapid technique that has been successfully used.[4] The choice of method depends on factors like the sample matrix, required sensitivity, available equipment, and sample throughput.[5]
Q2: Which analytical technique is best for quantifying this compound?
A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound, especially at low concentrations (pg/mL levels).[4][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also used but often requires derivatization of the analyte to improve volatility and thermal stability.[8][9][10] For higher concentrations (ng/mL to µg/mL), Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) can be a simpler and more cost-effective option.[11]
Q3: What are the main advantages of LC-MS/MS over GC-MS for this compound analysis?
A3: LC-MS/MS offers several advantages over GC-MS for steroid analysis. It typically does not require the often time-consuming steps of hydrolysis and derivatization that are necessary for GC-MS.[10][12] This simplifies the sample preparation workflow, reduces the risk of analyte conversion during hydrolysis, and can lead to higher throughput.[12]
Q4: How important is an internal standard (IS) in this compound analysis?
A4: Using an internal standard is critical for accurate and precise quantification. An IS helps to correct for variations during sample preparation, extraction, and instrument analysis. The ideal IS is a stable, isotopically labeled version of the analyte, such as Norethindrone-¹³C₂.[4] If a labeled standard is unavailable, a structurally similar compound (an analog) that is not present in the sample can be used.[8]
Q5: What are common challenges encountered during the development of a bioanalytical method for this compound?
A5: Common challenges include matrix effects (ion suppression or enhancement in LC-MS/MS), achieving low limits of quantification, ensuring analyte stability throughout the process, and obtaining high, reproducible recovery.[2][5][13] Complex biological matrices like plasma can contain interfering substances such as phospholipids and proteins that must be effectively removed.[14][15]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Q: My recovery of this compound is consistently low. What are the potential causes and how can I fix this?
A: Low recovery can stem from several factors related to your sample preparation and extraction protocol.
-
Cause 1: Inefficient Extraction Method. The chosen extraction technique may not be optimal for your sample matrix.
-
Solution (LLE): Optimize the solvent choice and pH. This compound is a non-polar compound, so solvents like diethyl ether, dichloromethane, or mixtures like dichloromethane:hexane are effective.[16] Ensure the pH of the aqueous phase is adjusted to keep the analyte in its neutral form for efficient partitioning into the organic solvent. Perform multiple extractions with fresh solvent to improve recovery.[13][17]
-
Solution (SPE): Ensure the SPE cartridge is properly conditioned before loading the sample.[18][19] The wash steps should be strong enough to remove interferences but not so strong that they elute the analyte. Finally, use a strong enough elution solvent and ensure sufficient volume to completely elute the this compound from the sorbent. Two small elutions are often more effective than one large one.[19]
-
-
Cause 2: Analyte Instability. this compound may be degrading during sample collection, storage, or processing.
-
Solution: Evaluate stability under different conditions (freeze-thaw cycles, bench-top, long-term storage).[20][21][22] Common causes of degradation include enzymatic activity, pH shifts, and exposure to light or high temperatures.[22] Store samples at -20°C or lower and minimize time at room temperature.[21][23] Ensure the pH of the sample is stable.[20]
-
-
Cause 3: Incomplete Elution or Reconstitution. The dried extract may not be fully redissolving in the reconstitution solvent before analysis.
-
Solution: Vortex the sample thoroughly after adding the reconstitution solvent. Sonication can also help dissolve the analyte.[24] Ensure the reconstitution solvent is compatible with both the analyte and the initial mobile phase of your chromatography system.
-
Issue 2: High Matrix Effects / Poor Specificity
Q: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis or interfering peaks in my HPLC-UV chromatogram. What should I do?
A: High matrix effects or lack of specificity are usually due to co-eluting endogenous components from the biological sample.
-
Cause 1: Insufficient Sample Cleanup. The extraction method is not adequately removing interfering substances like phospholipids or salts.
-
Cause 2: Poor Chromatographic Separation. this compound is not being adequately resolved from matrix components on the analytical column.
-
Solution: Optimize your chromatographic method. Adjust the mobile phase composition (e.g., change the organic solvent or gradient profile) to improve separation.[13] Ensure the mobile phase pH is controlled with a suitable buffer if analyzing ionizable interferences.[13] Using a smaller particle size column (UPLC) can also significantly enhance resolution.
-
-
Cause 3: Inappropriate Sample Pre-treatment (for tissue samples).
-
Solution: Tissue samples are more complex than plasma or urine and often require additional cleanup steps.[11] This may include enzymatic hydrolysis to release conjugated metabolites, followed by extraction and a defatting step before final SPE cleanup.
-
Issue 3: Poor Reproducibility (High %CV)
Q: My results are not reproducible between samples or runs. What could be the cause?
A: Poor reproducibility points to variability in your analytical process.
-
Cause 1: Inconsistent Sample Preparation. Manual extraction steps are being performed inconsistently.
-
Solution: Ensure precise and consistent pipetting of the sample, internal standard, and solvents. Vortex or mix each sample for the same amount of time. If possible, consider using automated or semi-automated sample preparation platforms to minimize human error.
-
-
Cause 2: Internal Standard Issues. The internal standard is not being added correctly or is behaving differently from the analyte.
-
Solution: Add the internal standard early in the sample preparation process to account for variability in all subsequent steps.[6] Verify the stability and purity of your IS stock solution. If using an analog IS, ensure it has similar extraction and ionization properties to this compound.
-
-
Cause 3: Instrument Variability. The analytical instrument (e.g., HPLC, mass spectrometer) is not stable.
-
Solution: Perform regular system suitability checks and calibrations. Ensure the column is properly equilibrated before each run. Check for leaks or blockages in the system.
-
Data Presentation
Table 1: Comparison of Extraction & Analysis Methods for this compound (Norethindrone)
| Method | Matrix | Extraction Technique | Recovery (%) | LLOQ | Internal Standard | Reference |
| RP-HPLC-UV | Plasma | Liquid-Liquid Extraction (LLE) | High and consistent | 40 ng/mL | Estradiol | [11] |
| UPLC-MS/MS | Plasma | Supported Liquid Extraction (SLE) | Not specified | 50 pg/mL | Norethindrone-¹³C₂ | [4] |
| LC-MS/MS | Plasma | Solid-Phase Extraction (SPE) | 67 - 84.3 | 0.16 ng/mL | Not specified | [6] |
| GC-MS | Plasma | Column Extraction (Extrelut) | Not specified | 0.5 ng/mL | Norgestrel | [8][9] |
LLOQ: Lower Limit of Quantitation
Experimental Protocols & Visualizations
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a method for Norethindrone analysis via RP-HPLC-UV.[8]
-
Sample Preparation: Pipette 500 µL of plasma into a clean test tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution (e.g., Estradiol, 1000 µg/mL) and vortex briefly.
-
Extraction: Add 3 mL of an organic solvent mixture (e.g., dichloromethane:hexane, 40:60 v/v).
-
Mixing: Vortex the sample vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 4 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic phase to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Inject the reconstituted sample into the analytical instrument (e.g., HPLC-UV).
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
This is a general protocol for SPE that can be adapted for this compound.[6][18][19]
-
Sample Pre-treatment: Dilute the biological sample (e.g., plasma, urine) with a suitable buffer to reduce viscosity and ensure proper pH.[18][26] Centrifuge if particulates are present.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water or buffer. Do not let the sorbent bed go dry.[19]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. This step is crucial for obtaining a clean extract.
-
Elution: Elute the this compound from the cartridge using a small volume (e.g., 2 x 500 µL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, as described in the LLE protocol.
Troubleshooting Logic: Low Analyte Recovery
This diagram outlines a decision-making process for troubleshooting low recovery of this compound.
References
- 1. ijisrt.com [ijisrt.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. iajps.com [iajps.com]
- 4. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. simbecorion.com [simbecorion.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. eva.mpg.de [eva.mpg.de]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Simultaneous determination of norethisterone and six metabolites in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methods for the Determination of Neuroactive Steroids | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onlinepharmacytech.info [onlinepharmacytech.info]
- 14. researchgate.net [researchgate.net]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. Quantitative determination of norethisterone acetate in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arborassays.com [arborassays.com]
- 18. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. ojp.gov [ojp.gov]
- 22. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Normethandrone stability testing in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for Normethandrone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for forced degradation studies of this compound?
Forced degradation studies are crucial for understanding the intrinsic stability of this compound and developing stability-indicating analytical methods.[1][2] Based on established protocols for similar steroid compounds, studies should include exposure to a range of stress conditions such as acid, base, oxidation, heat, and light.[3][4]
Q2: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for quantifying this compound and separating its degradation products.[5] Common setups utilize a C18 column with a mobile phase consisting of a buffer (like a trimethylamine or phosphate buffer) and an organic solvent such as acetonitrile.[6] UV detection is typically set around 240-256 nm.[3][7]
Q3: What solvents are appropriate for preparing this compound stock solutions?
This compound is soluble in organic solvents like ethanol, methanol, and acetonitrile, with a reported solubility of approximately 1 mg/mL in these solvents.[8] For analytical purposes, a diluent mixture of acetonitrile and water is often used. It is critical to ensure the chosen solvent does not interfere with the analysis or cause degradation.
Q4: How stable is this compound in analytical solutions?
Solution stability is a key validation parameter. Studies have shown that sample solutions of this compound, when stored at controlled temperatures (e.g., 10°C), can be stable for extended periods, with one study indicating stability for up to 1440 minutes (24 hours).[3] It is essential to perform your own solution stability evaluation as part of method validation.
Troubleshooting Guides
Issue 1: Poor Mass Balance in Forced Degradation Studies
Symptom: The sum of the assay of this compound and the percentage of all degradation products is significantly less than 100%. The FDA and ICH emphasize the importance of mass balance in forced degradation studies to demonstrate the specificity of the analytical method.
Possible Causes & Solutions:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to the UV detector.
-
Solution: Employ a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to identify non-UV active species.
-
-
Volatile Degradants: Degradation may produce volatile impurities that are lost during sample preparation or analysis.
-
Solution: Use gas chromatography (GC) with headspace analysis if volatile products are suspected.
-
-
Precipitation: The drug or its degradants may have precipitated out of solution, especially after pH neutralization.
-
Solution: Visually inspect all samples for precipitation. If observed, try using a co-solvent or adjusting the final diluent composition to ensure everything remains in solution.
-
-
Adsorption: The active compound or degradants may adsorb to container walls or filtration membranes.
-
Solution: Use silanized glassware and test for recovery with different types of syringe filters (e.g., Nylon, PTFE) during method development.
-
Logical Flow for Troubleshooting Poor Mass Balance
Caption: Troubleshooting workflow for poor mass balance.
Issue 2: Inconsistent Results at Elevated Temperatures
Symptom: High variability in degradation levels is observed in thermal stability studies conducted at the same temperature.
Possible Causes & Solutions:
-
Inconsistent Heat Distribution: Ovens, even calibrated ones, can have hot and cold spots.
-
Solution: Use a calibrated oven with forced air circulation. Place all samples in the same location for each run or use a validated mapping of the oven's temperature profile.
-
-
Influence of Humidity: If not controlled, ambient humidity can influence degradation rates, especially for solid-state samples.
-
Reaction Kinetics: The degradation may not follow simple zero or first-order kinetics, making it sensitive to minor variations in experimental time or temperature.
-
Solution: Take multiple time points during the study to accurately model the degradation kinetics. Nonisothermal experiments can also be employed to determine the reaction order.[11]
-
Data Summary Tables
Table 1: Summary of Forced Degradation Conditions for this compound
This table summarizes typical stress conditions used in forced degradation studies of this compound and related compounds as reported in the literature.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Reference |
| Acid Hydrolysis | 5N HCl | 60°C - 70°C | 30 mins - 3 hours | [3] |
| Base Hydrolysis | 2N - 5N NaOH | 60°C - 70°C | 1 hour - 30 mins | [3] |
| Oxidation | 50% H₂O₂ | 70°C | 3 hours | |
| Thermal (Solid) | Dry Heat | 105°C | 72 hours | |
| Humidity | 92% RH | 25°C | 72 hours | |
| Photolytic | Light | N/A | 1.2 million lux hours |
Table 2: Illustrative Stability of this compound in Different Solvents
Disclaimer: The following data is illustrative and designed to demonstrate a typical data presentation format. It is not derived from a specific experimental study but is based on general principles of steroid stability. Researchers must generate their own data.
| Solvent | Temperature | Time (hours) | Initial Assay (%) | Final Assay (%) | Total Degradants (%) |
| Acetonitrile | 40°C | 48 | 100.1 | 98.5 | 1.4 |
| Methanol | 40°C | 48 | 99.8 | 95.2 | 4.5 |
| Water | 40°C | 48 | 100.2 | 99.8 | <0.1 |
| Acetonitrile | 60°C | 24 | 100.1 | 94.3 | 5.6 |
| Methanol | 60°C | 24 | 99.8 | 88.7 | 10.9 |
| Water | 60°C | 24 | 100.2 | 99.5 | 0.6 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[8]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 5N HCl. Heat in a water bath at 70°C for 3 hours. Cool and neutralize with 5N NaOH before diluting to the final concentration with diluent.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2N NaOH. Heat in a water bath at 70°C for 1 hour. Cool and neutralize with 2N HCl before diluting.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 50% H₂O₂. Heat at 70°C for 3 hours. Cool and dilute to the final concentration.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a calibrated oven for 72 hours. After exposure, dissolve the sample in diluent to achieve the target concentration.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Example HPLC Parameters:
-
Column: Inertsil ODS-3V, 150 x 4.6mm, 5µm
-
Mobile Phase: Isocratic mixture of a buffer (e.g., pH 2.5 trimethylamine buffer) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 2 mL/minute
-
Detection: 240 nm
-
Column Temperature: 30°C
-
-
-
Peak Purity and Mass Balance:
-
Assess the peak purity of the main this compound peak in all stressed chromatograms using a Diode Array Detector (DAD) to ensure specificity.
-
Calculate the mass balance for each stress condition.
-
Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation experiment.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. veeprho.com [veeprho.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. japsonline.com [japsonline.com]
- 7. Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Semantic Scholar [semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. scispace.com [scispace.com]
- 11. Determination of rate order for degradation of drugs with nonisothermal stability experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Normethandrone
Disclaimer: Limited direct research on the forced degradation of Normethandrone is publicly available. The following information is primarily based on studies conducted on Norethindrone, a structurally similar compound. These protocols and data should serve as a starting point and must be validated specifically for this compound in your laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance like this compound.[1] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] This information is crucial for developing stable formulations, selecting appropriate storage conditions, and establishing stability-indicating analytical methods as required by regulatory agencies.[2]
Q2: What are the typical stress conditions applied in forced degradation studies of steroid hormones like this compound?
Based on studies with the related compound Norethindrone, the common stress conditions include:
-
Acidic Hydrolysis: Exposure to strong acids (e.g., HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Exposure to strong bases (e.g., NaOH) at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Exposure to high temperatures.
-
Photolytic Degradation: Exposure to UV or fluorescent light.
Q3: What analytical techniques are typically used to analyze the degradation of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV detector is a common and effective method for separating and quantifying this compound and its degradation products.[3][4][5] A stability-indicating HPLC method should be developed and validated to ensure that all degradation products are well-separated from the parent drug and from each other.[3][5]
Q4: What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented in the available literature, based on the degradation of Norethindrone, potential products could include isomers and oxidative derivatives. For Norethindrone acetate, oxidative degradation can result in products like 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto derivatives.[6] It is critical to perform structure elucidation of the observed degradation products using techniques like mass spectrometry (MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress condition may not be harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. Note that excessive stress is not recommended.[2] |
| Complete degradation of this compound. | The stress condition is too harsh. | Reduce the concentration of the stressor, the temperature, or the exposure time to achieve partial degradation (typically 5-20%). |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase composition may not be optimal. | Adjust the mobile phase pH, solvent ratio, or try a different column. A gradient elution may be necessary to resolve all degradation products.[5] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products may not be eluting from the column or are not detected by the UV detector. | Ensure the analytical method is capable of detecting all degradation products. This may involve changing the detector wavelength or using a universal detector like a mass spectrometer. |
| Inconsistent or irreproducible degradation results. | Variations in experimental parameters. | Ensure precise control of temperature, concentration of reagents, and exposure times. Use calibrated equipment and prepare fresh solutions for each experiment. |
Experimental Protocols (Based on Norethindrone Studies)
The following are detailed methodologies for performing forced degradation studies, adapted from research on Norethindrone. These should be optimized and validated for this compound.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). The final concentration for the stress studies should be appropriate for the analytical method.
Acidic Hydrolysis
-
To a suitable volume of the this compound stock solution, add an equal volume of 5N HCl.
-
Heat the solution at 70°C for 3 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 5N NaOH.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
Alkaline Hydrolysis
-
To a suitable volume of the this compound stock solution, add an equal volume of 2N NaOH.
-
Heat the solution at 70°C for 1 hour.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2N HCl.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
To a suitable volume of the this compound stock solution, add an equal volume of 50% H₂O₂.
-
Heat the solution at 70°C for 3 hours.
-
Cool the solution to room temperature.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
Thermal Degradation
-
Place the solid this compound powder in a hot air oven maintained at 105°C for 72 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at the desired concentration and analyze by HPLC.
Photolytic Degradation
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the exposed and control samples by HPLC.
Data Presentation
The following table summarizes the degradation of Norethindrone under various stress conditions as reported in the literature. This data is for illustrative purposes and may not be representative of this compound degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation of Norethindrone |
| Acidic Hydrolysis | 5N HCl | 70°C | 3 hours | 4.1% |
| Alkaline Hydrolysis | 2N NaOH | 70°C | 1 hour | 14.2% |
| Oxidative Degradation | 50% H₂O₂ | 70°C | 3 hours | 9.2% |
| Thermal Degradation | Solid State | 105°C | 72 hours | 16.6% |
| Photolytic Degradation | 1.2 million lux hours | Ambient | - | 0% |
| Humidity | 92% RH | 25°C | 72 hours | 0% |
Visualizations
Experimental Workflow
Caption: General workflow for forced degradation studies of this compound.
Logical Relationship for Method Development
Caption: Logical flow for developing a stability-indicating HPLC method.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. japsonline.com [japsonline.com]
- 5. longdom.org [longdom.org]
- 6. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normethandrone Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Normethandrone degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound stability?
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1] Based on studies of structurally similar compounds like Norethindrone, the following stress conditions are recommended as per ICH guidelines:[2]
-
Acid Hydrolysis: 5N HCl at 70°C for 3 hours.
-
Base Hydrolysis: 2N NaOH at 70°C for 1 hour.
-
Oxidative Degradation: 50% H₂O₂ at 70°C for 3 hours.
-
Thermal Degradation: 105°C for 72 hours.
-
Photolytic Degradation: Exposure to 1.2 million lux hours of light.
-
Humidity: 25°C at 92% relative humidity for 72 hours.
It is important to note that these conditions may need to be optimized for this compound to achieve the target degradation of 5-20%.
Q2: What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, insights can be drawn from its close analog, Norethindrone. Potential degradation products could include:
Additionally, aromatization of the A-ring to form estrogen-like compounds has been proposed as a degradation pathway for similar 19-nortestosterone derivatives.[5] The primary metabolite of this compound is likely 5α-dihydrothis compound.[6]
Q3: What analytical techniques are suitable for identifying and characterizing this compound degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): This is the primary technique for separating and quantifying this compound and its degradation products.[3][7][8] A stability-indicating method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for obtaining molecular weight information and fragmentation patterns of the degradation products, which aids in their structural elucidation.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated degradation products.[11][12][13][14]
Troubleshooting Guides
Issue 1: Poor peak resolution or peak tailing in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: Optimize the mobile phase. For steroid analysis, reversed-phase columns (like C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) are common.[8] Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.
-
-
Possible Cause: Column degradation.
-
Solution: Flush the column with a strong solvent or, if necessary, replace it. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8).[15]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
Issue 2: Unexpected peaks in the chromatogram.
-
Possible Cause: Contamination from solvents, glassware, or the sample matrix.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Run a blank injection (mobile phase only) to identify any system peaks.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in the autosampler method.
-
-
Possible Cause: Formation of new degradation products.
-
Solution: If the unexpected peak appears consistently in degraded samples, it may be a new degradation product. Further investigation using LC-MS would be required for identification.
-
Issue 3: Inconsistent retention times.
-
Possible Cause: Fluctuations in mobile phase composition or flow rate.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations.[15]
-
-
Possible Cause: Temperature variations.
-
Solution: Use a column oven to maintain a consistent temperature.[15]
-
-
Possible Cause: Lack of column equilibration.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis sequence.
-
Quantitative Data Summary
The following table summarizes the percentage of degradation observed for Norethindrone under various stress conditions, which can serve as a reference for similar studies on this compound.
| Stress Condition | Parameters | % Degradation |
| Acid Degradation | 5N HCl / 70°C / 3 hours | 4.1% |
| Base Degradation | 2N NaOH / 70°C / 1 hour | 14.2% |
| Peroxide Degradation | 50% H₂O₂ / 70°C / 3 hours | 11.3% |
| Thermal Degradation | 105°C / 72 hours | 2.1% |
| Photolytic Degradation | 1.2 million lux hours | 1.8% |
| Humidity | 25°C / 92% RH / 72 hours | 0.9% |
(Data adapted from a study on Norethindrone)
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 5N HCl. Reflux the mixture at 70°C for 3 hours. Cool the solution and neutralize it with 5N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2N NaOH. Reflux the mixture at 70°C for 1 hour. Cool the solution and neutralize it with 2N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 50% H₂O₂. Keep the mixture at 70°C for 3 hours. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 72 hours. After exposure, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. After exposure, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Control Sample: Prepare a solution of this compound at the same final concentration without subjecting it to any stress conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: Inertsil ODS-3V, 150 x 4.6mm, 5µm (or equivalent).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., amine buffer pH 2.5) and acetonitrile in an isocratic or gradient mode. A gradient elution may be necessary to separate all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques [ouci.dntb.gov.ua]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Normethandrone Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Normethandrone in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3][4] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] In bioanalytical studies, endogenous components of biological fluids like plasma, such as phospholipids, salts, and proteins, are common causes of ion suppression.[4][5][6] Given that this compound often requires analysis at low concentrations in complex biological matrices, minimizing ion suppression is critical for reliable results.[7][8]
Q2: How can I detect if ion suppression is affecting my this compound analysis?
A common method to identify ion suppression is the post-column infusion experiment.[1] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract through the LC system. A dip in the baseline signal at the retention time of interfering matrix components indicates a region of ion suppression.[1] Another approach is to compare the signal response of this compound in a neat solvent versus the signal in a spiked matrix sample; a lower signal in the matrix indicates suppression.[1][9]
Q3: What are the primary strategies to minimize ion suppression for this compound?
The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.[5]
-
Optimized Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can prevent interference at the ion source.[1][10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate signal normalization.
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
This is a common symptom of ion suppression. Follow these troubleshooting steps to identify and resolve the issue.
Caption: Troubleshooting workflow for low this compound signal.
Step 1: Evaluate and Optimize Sample Preparation
-
Question: Is your current sample preparation method effectively removing matrix interferences?
-
Action: If you are using protein precipitation, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), as these are generally more effective at removing phospholipids and other sources of ion suppression.[5]
-
Rationale: Protein precipitation is a simple but often less clean method, leaving many small molecule interferences in the sample.[5] LLE and SPE provide a more thorough cleanup.
Caption: Logic for selecting a sample preparation method.
Step 2: Optimize Chromatographic Conditions
-
Question: Is this compound co-eluting with a region of ion suppression?
-
Action: Modify your chromatographic method. This can include changing the mobile phase composition, adjusting the gradient profile, or using a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) to shift the retention time of this compound away from interfering peaks.
-
Rationale: Increasing the separation between the analyte and matrix components directly prevents them from competing for ionization in the MS source.[10]
Step 3: Implement an Appropriate Internal Standard
-
Question: Are you using an internal standard? If so, is it appropriate?
-
Action: The use of a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d6) is highly recommended. If a SIL-IS is not available, a structural analog that elutes very closely to this compound can be used.
-
Rationale: An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even with signal suppression.
Step 4: Consider Chemical Derivatization
-
Question: Is the sensitivity of this compound still insufficient even after optimization?
-
Action: Consider derivatization to improve the ionization efficiency of this compound. For example, derivatization with hydroxylamine can enhance its MS sensitivity.[11]
-
Rationale: Derivatization can add a more readily ionizable group to the molecule, increasing its signal response and potentially shifting its retention time away from interferences.[11]
Experimental Protocols and Data
Below are summarized experimental conditions from published methods for this compound (Norethindrone) analysis, which can serve as a starting point for method development.
Table 1: Sample Preparation Methodologies
| Method | Details | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Extraction of plasma with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[11] | Effective at removing many salts and phospholipids. | Can be labor-intensive; potential for emulsions. |
| Solid-Phase Extraction (SPE) | Use of a C18 or mixed-mode cartridge to retain this compound while washing away interferences.[7][8] | Highly selective and provides a very clean extract. | Can be more expensive and require more method development. |
| Supported Liquid Extraction (SLE) | A 96-well plate format where the aqueous sample is absorbed onto a solid support, and the analyte is eluted with an organic solvent.[12] | High throughput and avoids emulsion formation. | May be less effective for certain matrix types. |
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Example Method 1[11] | Example Method 2[12] | Example Method 3[8] |
| LC Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Waters BEH C18, 100 x 2.1 mm, 1.7 µm | Not Specified |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (65:35:0.1) | 0.05% Formic acid in Water:Acetonitrile (65:35) | 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | 0.05% Formic acid in Methanol:Acetonitrile (50:50) | Acetonitrile |
| Gradient | Isocratic | Gradient | Isocratic (20:80 A:B) |
| Flow Rate | Not Specified | 0.500 mL/min | 0.6 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MS/MS Transition | 314.2 → 124.2 | Not Specified | Not Specified |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 3. droracle.ai [droracle.ai]
- 4. eijppr.com [eijppr.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. qps.com [qps.com]
- 12. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Normethandrone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Normethandrone.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the common consequences of poor aqueous solubility in experimental settings?
A2: Poor aqueous solubility can lead to several experimental issues, including:
-
Inaccurate quantification: Difficulty in preparing stock solutions and standards, leading to unreliable data in bioassays.
-
Low bioavailability: In drug development, poor solubility is a major hurdle for oral absorption.
-
Precipitation: The compound may precipitate out of solution during experiments, especially when aqueous buffers are added.
-
Non-reproducible results: Inconsistent dissolution can lead to high variability in experimental outcomes.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[2] The most common and effective methods include:
-
Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent to increase the drug's solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
Q4: How do I choose the most suitable solubility enhancement technique for my experiment?
A4: The choice of method depends on the specific requirements of your experiment:
-
For in vitro cell-based assays , co-solvent systems (using low concentrations of solvents like DMSO) or cyclodextrin complexes are often preferred as they can provide a solubilized form of the drug suitable for direct application to cell cultures.
-
For animal studies and pre-formulation development , nanoparticle formulations and solid dispersions are excellent choices for improving oral bioavailability.
-
The final concentration required, the intended route of administration, and the potential for excipient interference with the assay should all be considered.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock | The concentration of the organic solvent in the final solution is too low to maintain this compound's solubility. | 1. Decrease the dilution factor: Use a more concentrated stock solution to minimize the final volume of organic solvent required. 2. Use a co-solvent system: Prepare the aqueous buffer with a small percentage of a water-miscible co-solvent (e.g., 1-5% ethanol or PEG 400) before adding the this compound stock. 3. Explore cyclodextrin complexation: Prepare a stock solution of the this compound-cyclodextrin complex, which is inherently more water-soluble. |
| pH Effects | The pH of the aqueous buffer may influence the solubility of this compound, although as a neutral molecule, this effect is likely minimal. | 1. Evaluate a range of pH values: Test the solubility in buffers with different pH values to identify any potential pH-dependent effects. |
| Temperature | Lower temperatures can decrease solubility. | 1. Perform dilutions at a controlled room temperature or 37°C. Ensure all solutions are equilibrated to the same temperature before mixing. |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | The drug is not fully dissolved in the stock solution or has precipitated over time. | 1. Visually inspect stock solutions: Before each use, check for any visible precipitate. 2. Sonication: Briefly sonicate the stock solution before making dilutions to ensure homogeneity. 3. Filter the stock solution: Use a 0.22 µm syringe filter to remove any undissolved particles. 4. Prepare fresh stock solutions: For critical experiments, prepare stock solutions immediately before use. |
| Drug Adsorption | This compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates). | 1. Use low-adhesion plasticware. 2. Pre-treat plasticware: Pre-rinse pipette tips and wells with the vehicle solution before handling the drug solution. 3. Include a surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) in the assay buffer can help prevent adsorption. |
Quantitative Data Summary
The following table summarizes solubility data for the related steroid, Norethindrone, and provides an expected range for this compound.
| Compound | Solvent | Solubility | Reference |
| Norethindrone | Water (25°C) | 7.04 mg/L | [1] |
| Norethindrone | Ethanol | ~1 g/150 mL | [1] |
| Norethindrone | Acetone | ~1 g/80 mL | [1] |
| Norethindrone | Chloroform | ~1 g/30 mL | [1] |
| This compound | Aqueous Buffer | Expected to be <10 mg/L | - |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol is based on the Higuchi and Connors method for determining the solubility of a compound.[3]
-
Preparation: Add an excess amount of this compound powder to a series of glass vials containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of this compound in the aqueous buffer based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a common method for forming an inclusion complex with a cyclodextrin to enhance aqueous solubility.[4]
-
Dissolution of Cyclodextrin: Dissolve an appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water with stirring. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Dissolution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Complexation: Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Removal of Organic Solvent: If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, and NMR. The solubility of the complex in water should then be determined using Protocol 1.
Protocol 3: Preparation of this compound Nanoparticles (Solvent Evaporation Method)
This protocol outlines the preparation of polymeric nanoparticles encapsulating this compound.[5][6][7]
-
Preparation of the Organic Phase: Dissolve a specific amount of a biodegradable polymer (e.g., PLGA) and this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA, or Tween 80) to act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The size of the emulsion droplets will influence the final nanoparticle size.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate. As the solvent evaporates, the polymer precipitates, encapsulating the this compound to form solid nanoparticles.
-
Washing and Collection: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles several times with purified water to remove the excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): The final nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder for long-term storage.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Visualizations
References
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. SOP for Solvent Evaporation Method for Nanoparticles – SOP Guide for Pharma [pharmasop.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Viability in High-Concentration Normethandrone Experiments
Welcome to the technical support center for researchers utilizing Normethandrone in cell-based assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you navigate the challenges of high-concentration experiments and optimize cell viability for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture? A1: this compound (also known as methylestrenolone) is a synthetic androgen and anabolic steroid. In cell culture, its effects are cell-type specific but can include modulation of cell cycle progression and, at higher concentrations, induction of cytotoxicity.[1][2] Steroid hormones can have both stimulatory and inhibitory effects on cell proliferation, mediated by cell cycle phase-specific actions.[3]
Q2: What is the best solvent for preparing this compound stock solutions? A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving this compound and other hydrophobic compounds for cell culture experiments.[4][5] It is critical to prepare a high-concentration stock solution and then dilute it into the culture medium, ensuring the final DMSO concentration remains low (ideally ≤ 0.5%) to prevent solvent-induced cytotoxicity.[4][6]
Q3: Should I use serum-free or serum-containing medium for my experiments? A3: The presence of serum can influence the outcome of your experiment. Serum contains growth factors that can protect cells from drug-induced apoptosis and proteins that may bind to the compound, reducing its effective concentration.[7] For this reason, many researchers perform a period of serum starvation (e.g., overnight in 0.5-1% serum or serum-free media) to synchronize cells in the same cell cycle phase and to establish a baseline for signaling pathways.[7][8][9][10] However, the final treatment may be done in low-serum or full-serum media depending on the experimental goal.
Q4: At what concentration should I expect to see cytotoxic effects? A4: The cytotoxic concentration of this compound is highly cell-line dependent. For related compounds like norethisterone (NET), antiproliferative effects are seen at concentrations greater than 10 nM, with apoptosis induction occurring at concentrations above 100 nM in endometriotic stromal cells.[11] For norethindrone epoxide, the ID50 (concentration causing 50% reduction in cell number increase) in Walker cells was 0.05 mM.[1] It is essential to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal range for your specific cell line.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during high-concentration this compound experiments.
Issue 1: Extremely Low Cell Viability Across All Concentrations
Q: I'm observing massive cell death even at my lowest test concentrations. What could be the cause? A: This issue often points to problems with the compound's preparation or the initial experimental setup.
-
Solvent Cytotoxicity: The final concentration of your solvent (e.g., DMSO) in the culture medium may be too high.
-
Stock Solution Error: An error in calculating the concentration of your stock solution could lead to dosing with much higher concentrations than intended.
-
Solution: Double-check all calculations used to prepare the stock solution. If possible, prepare a fresh stock solution.
-
-
Cell Health: The cells may have been unhealthy or stressed before the experiment began.
-
Solution: Always use cells in the logarithmic growth phase and ensure high viability (>95%) before seeding. Do not use cells that are over-confluent.[14]
-
Issue 2: High Variability Between Replicates
Q: My results are inconsistent across replicate wells. How can I improve reproducibility? A: High variability can stem from several factors related to technique and plate setup.
-
Uneven Cell Seeding: Inconsistent cell numbers in each well is a major source of variability.
-
Solution: Ensure you have a single-cell suspension. Gently and thoroughly mix the cell suspension before and during plating to prevent settling. Calibrate your pipettes to ensure accuracy.[14]
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which concentrates media components and your compound, leading to skewed results.[13]
-
Compound Precipitation: High concentrations of hydrophobic compounds can precipitate out of the aqueous culture medium.
-
Solution: Prepare the final dilution of this compound in pre-warmed medium and mix gently but thoroughly. Visually inspect the wells for any precipitate after dosing.
-
Issue 3: No Observable Effect on Cell Viability
Q: I've treated my cells with high concentrations of this compound, but I'm not seeing any decrease in viability. Why? A: This could be due to the compound's stability, the cell line's resistance, or the duration of the experiment.
-
Cell Line Resistance: Your chosen cell line may be inherently resistant to this compound's cytotoxic effects.
-
Solution: Consider using a positive control compound known to induce cytotoxicity in your cell line to confirm the assay is working correctly. You may also need to test a different, more sensitive cell line.[13]
-
-
Insufficient Incubation Time: The cytotoxic effects may take longer to manifest.
-
Compound Degradation: The compound may be unstable in the culture medium over long incubation periods.
-
Solution: Review the manufacturer's data sheet for stability information. Consider replenishing the medium with a fresh drug solution for longer experiments.
-
Troubleshooting Low Cell Viability: A Logical Approach
The following diagram outlines a decision-making process for troubleshooting unexpectedly low cell viability.
Caption: A decision tree for troubleshooting low cell viability.
Data Summary: Cytotoxicity of Related Steroids
While specific high-concentration data for this compound is limited in published literature, data from structurally related progestins and steroids can provide an estimated effective range.
| Compound | Cell Line | Effect | Effective Concentration / IC50 | Citation |
| Norethisterone (NET) | Human Endometriotic Stromal Cells | Inhibition of Proliferation | > 10 nM | [11] |
| Norethisterone (NET) | Human Endometriotic Stromal Cells | Induction of Apoptosis | > 100 nM | [11] |
| Norethindrone Epoxide | Walker Cells | 50% reduction in cell number increase (ID50) | 0.05 mM | [1] |
| Norethindrone | Walker Cells | Cytotoxicity | At least 4x less toxic than its epoxide metabolite | [1] |
Disclaimer: This data is for related compounds and should be used as a general guideline only. Researchers must empirically determine the optimal concentration range for this compound in their specific experimental model.
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution
This protocol describes how to prepare a 50 mM stock solution of this compound in DMSO.
-
Calculation: Determine the mass of this compound powder required. (Formula: Mass = Desired Concentration x Volume x Molecular Weight). For this compound (MW ≈ 300.44 g/mol ) to make 1 mL of a 50 mM stock:
-
Mass = (0.050 mol/L) x (0.001 L) x (300.44 g/mol ) = 0.01502 g = 15.02 mg.
-
-
Weighing: Accurately weigh out 15.02 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add 1 mL of sterile, anhydrous DMSO to the tube.[4]
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: General Workflow for a Cell Viability Experiment
The diagram below illustrates the standard workflow for assessing the impact of high-concentration this compound on cell viability.
Caption: Standard workflow for a cell viability experiment.
Protocol 3: Assessing Apoptosis via Caspase-3/7 Activity
High concentrations of steroids can induce apoptosis.[11] This can be measured by quantifying the activity of executioner caspases, such as caspase-3 and caspase-7. This protocol is adapted for the Caspase-Glo® 3/7 Assay.
-
Experiment Setup: Follow steps 1-4 of the General Workflow (Protocol 2), plating cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Increased luminescence is proportional to the amount of caspase-3/7 activity and indicates an increase in apoptosis.
Understanding Apoptotic Signaling
This compound, like other steroids, may trigger cell death through the activation of apoptotic pathways. The diagram below shows a simplified overview of the main pathways leading to apoptosis, which culminates in the activation of caspases.
Caption: Simplified intrinsic and extrinsic apoptosis pathways.
References
- 1. Cytotoxic effects of norethindrone-4 beta,5 beta-epoxide to Walker cells in culture and to rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methylene progesterone is cytotoxic to human cancer cell lines independent of its 5-alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle control by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to prepare solution for drug or hormone treatment?? - Cell Biology [protocol-online.org]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative and apoptotic effects of norethisterone on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
Strategies to reduce non-specific binding of Normethandrone in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing non-specific binding (NSB) in assays involving Normethandrone. High background noise and false positives due to NSB are common challenges, particularly with hydrophobic molecules like steroids. This guide offers detailed troubleshooting, FAQs, and optimized protocols to enhance assay accuracy and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound is a synthetic anabolic-androgenic steroid. Its steroidal structure makes it hydrophobic, leading to a high propensity for non-specific binding. This occurs when this compound adheres to surfaces other than the intended target (e.g., antibody or receptor), such as the plastic of microplate wells or other proteins in the sample matrix. This interaction is primarily driven by hydrophobic forces and electrostatic interactions.[1]
Q2: What are the primary causes of high non-specific binding in steroid assays?
High non-specific binding in assays for steroids like this compound can arise from several factors:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate, allowing antibodies or other reagents to bind directly to the plastic.[2][3]
-
Suboptimal Reagent Concentrations: Concentrations of primary or secondary antibodies that are too high can lead to increased background signal.[2][4]
-
Insufficient Washing: Failure to completely remove unbound reagents is a common cause of high background.[2][4]
-
Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the assay and contribute to NSB.
-
Hydrophobic Interactions: The inherent hydrophobicity of both the steroid and the polystyrene microplate surface promotes non-specific adsorption.[5]
Q3: What is a blocking buffer and why is it critical?
A blocking buffer is a solution containing an inert protein or other molecule that is used to coat the unoccupied binding sites on a microplate well.[3][6] This step is crucial for preventing the non-specific adsorption of assay reagents (like antibodies) to the plate surface, which would otherwise cause high background noise and reduce the signal-to-noise ratio.[3][6]
Q4: Can the type of microplate I use affect non-specific binding?
Yes, the choice of microplate is important. Standard polystyrene plates can be hydrophobic and promote the binding of molecules like this compound.[5] Consider using plates with surfaces specifically treated to reduce non-specific binding of proteins and hydrophobic molecules.[7][8][9] These "low-bind" or non-binding surface (NBS) plates often have a more hydrophilic surface that minimizes such interactions.[9]
Troubleshooting Guide
This guide addresses common issues related to high non-specific binding in this compound assays.
| Problem / Symptom | Potential Cause | Recommended Solution(s) |
| High background signal across the entire plate. | 1. Inadequate Blocking: Blocking agent is not effective or concentration is too low. | • Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, Casein, Non-fat dry milk). Casein-based blockers can be particularly effective.[2][10] • Increase Blocker Concentration: Try increasing the concentration (e.g., from 1% to 3-5% w/v).[6][11] • Increase Blocking Time/Temp: Extend incubation to 2 hours at room temperature or overnight at 4°C.[6][12] |
| 2. Insufficient Washing: Unbound reagents are not being fully removed. | • Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5).[6][13] • Increase Wash Volume/Soak Time: Use a larger volume of wash buffer and allow it to soak for 30-60 seconds per wash.[6] | |
| 3. Antibody Concentration Too High: Excess primary or secondary antibody is binding non-specifically. | • Titrate Antibodies: Perform a dilution series for your antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[2] | |
| High signal in negative control wells (No Analyte). | 1. Cross-Reactivity: The detection antibody is binding to the blocking agent or other components. | • Switch Blocking Agent: If using a biotin-streptavidin system, avoid milk-based blockers due to endogenous biotin.[6] Try a BSA-based or synthetic blocker. • Add a Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash and antibody dilution buffers to disrupt weak, non-specific interactions.[6][14][15] |
| 2. Secondary Antibody NSB: The secondary antibody is binding non-specifically. | • Run a Control: Perform an experiment with only the secondary antibody to confirm it is the source of the NSB. • Use Pre-adsorbed Secondary Antibodies: These have been purified to remove antibodies that cross-react with proteins from other species. | |
| Poor reproducibility between wells or plates. | 1. Inconsistent Washing: Manual washing technique varies. | • Use an Automated Plate Washer: This ensures consistency in wash volumes and aspiration.[4] • Standardize Manual Technique: Ensure all wells are aspirated completely without scratching the surface. |
| 2. Plate Edge Effects: Wells on the edge of the plate show different results due to temperature gradients or evaporation. | • Avoid Using Outer Wells: Do not use the outermost wells for critical samples or standards. • Ensure Proper Sealing: Use adhesive plate sealers during incubations to prevent evaporation. |
Data Summary Tables
Table 1: Common Blocking Agents for Steroid Assays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | Readily available, effective for many applications.[6] | Can have lot-to-lot variability. Not suitable for all assays. |
| Non-fat Dry Milk | 3-5% (w/v) in PBS or TBS | Inexpensive and effective.[6] | Contains phosphoproteins and endogenous biotin, which can interfere with some detection systems.[6] |
| Casein | 1% (w/v) in PBS or TBS | Highly effective at reducing NSB in many immunoassays.[2][10] | May mask some epitopes if overused. |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free, reducing cross-reactivity. Good lot-to-lot consistency. | More expensive than protein-based blockers. |
Table 2: Role of Detergents in Reducing NSB
| Detergent | Type | Typical Concentration | Purpose |
| Tween-20 | Non-ionic | 0.05 - 0.1% (v/v) | Added to wash and antibody dilution buffers to reduce weak hydrophobic interactions and prevent aggregation.[3][15] |
| Triton X-100 | Non-ionic | 0.05 - 0.1% (v/v) | Similar to Tween-20, used to disrupt non-specific binding.[16] |
Visualizations and Protocols
Conceptual Diagram: Specific vs. Non-Specific Binding
Caption: Specific binding vs. non-specific binding (NSB) in an immunoassay.
Workflow: Troubleshooting High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
Experimental Protocol: Optimizing a Competitive ELISA for this compound
This protocol provides a framework for developing and optimizing a competitive ELISA, a common format for small molecules like this compound. The key is to find conditions that minimize background while maximizing the specific signal.
Objective: To determine the optimal blocking buffer and antibody concentration to minimize NSB and maximize the dynamic range of a this compound competitive ELISA.
Materials:
-
High-bind 96-well microplates
-
This compound-protein conjugate (for coating)
-
Anti-Normethandrone primary antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Buffers to Test:
-
Coating Buffer (e.g., Carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffers (1% BSA in PBST, 3% BSA in PBST, 1% Casein in PBST, 5% Non-fat milk in PBST)
-
Assay Diluent (the optimal blocking buffer)
-
-
TMB Substrate and Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating:
-
Blocking Buffer Optimization:
-
Divide the plate into sections, assigning each section to a different blocking buffer being tested.
-
Add 200 µL of each respective blocking buffer to the wells in its section.
-
Incubate for 2 hours at room temperature.[18]
-
Wash the plate 3 times with Wash Buffer.
-
-
Antibody Titration:
-
Prepare serial dilutions of the primary anti-Normethandrone antibody in each corresponding blocking buffer (now used as the assay diluent). For example, create dilutions from 1:500 to 1:10,000.
-
Add 100 µL of each antibody dilution to the appropriate wells.
-
For this optimization step, do not add any competitor (this compound standard). This will measure the maximum possible binding (B₀) and the non-specific binding.
-
Include "No Primary Antibody" control wells for each blocking condition to measure the NSB of the secondary antibody.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Secondary Antibody & Detection:
-
Dilute the HRP-conjugated secondary antibody in each corresponding blocking buffer to its recommended concentration.
-
Add 100 µL to each well.
-
Incubate for 1 hour at room temperature.[17]
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark (typically 15-30 minutes).[17]
-
Stop the reaction by adding 50 µL of Stop Solution.[17]
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
For each blocking buffer, compare the signal from wells with primary antibody (B₀) to the signal from wells without primary antibody (NSB).
-
Select the blocking buffer and primary antibody dilution that provides the highest B₀/NSB ratio. This condition offers the best signal-to-noise ratio for your assay. Once optimized, this protocol can be adapted to include the competitive step with this compound standards and samples.
-
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. biomat.it [biomat.it]
- 6. benchchem.com [benchchem.com]
- 7. amuzainc.com [amuzainc.com]
- 8. Non-Binding Assay Microplates | Thermo Fisher Scientific [thermofisher.com]
- 9. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. hiyka.com [hiyka.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. TWEEN® 20 › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 16. m.youtube.com [m.youtube.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. microbenotes.com [microbenotes.com]
Validation & Comparative
A Comparative Analysis of Normethandrone and Norethisterone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Normethandrone and Norethisterone are synthetic progestins derived from 19-nortestosterone. Despite their structural similarities, subtle molecular differences translate into distinct bioactivity profiles, influencing their therapeutic applications and side-effect profiles. This guide provides a comprehensive comparative analysis of their bioactivity, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential applications of these compounds.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and Norethisterone, focusing on receptor binding affinity, progestogenic and androgenic activity, and pharmacokinetic parameters. It is important to note that direct head-to-head comparative studies are limited, and data is often collated from various sources.
Table 1: Receptor Binding Affinity
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) | Estrogen Receptor (ER) Relative Binding Affinity (%) |
| This compound | Data not available in direct comparison to Norethisterone | High | Minimal |
| Norethisterone | ~150 (compared to Progesterone)[1] | ~15 (compared to Metribolone)[1] | 0.07 (ERα), 0.01 (ERβ) (compared to Estradiol)[1] |
Note: The lack of directly comparable RBA data for this compound highlights a gap in the current literature.
Table 2: In Vivo Progestogenic and Androgenic Activity
| Compound | Progestogenic Activity | Androgenic Activity |
| This compound | High, with oral potency for endometrial transformation similar to Norethisterone[2] | High anabolic and androgenic activity[2] |
| Norethisterone | Potent progestogen[1] | Weak androgenic activity, primarily at high dosages[1] |
Table 3: Pharmacokinetic Profile (Oral Administration)
| Parameter | This compound | Norethisterone |
| Oral Bioavailability | Data not available | 47-73% (mean 64%)[1] |
| Cmax (Peak Plasma Concentration) | Data not available | 8.5-12 ng/mL (for a 1-2 mg dose)[1] |
| Tmax (Time to Peak Plasma Concentration) | Data not available | ~1-2 hours[1] |
| Elimination Half-life | Data not available | 5.2-12.8 hours (mean 8.0 hours)[1] |
Signaling Pathways and Experimental Workflows
Steroid Hormone Receptor Signaling Pathway
The biological effects of both this compound and Norethisterone are primarily mediated through their interaction with intracellular steroid hormone receptors. The following diagram illustrates the general signaling pathway.
Caption: General signaling pathway for steroid hormones.
Experimental Workflow: Receptor Binding Assay
Competitive receptor binding assays are crucial for determining the affinity of a ligand for its receptor. The following workflow outlines a typical radioligand binding assay.
Caption: Workflow for a competitive receptor binding assay.
Experimental Workflow: Transactivation Assay
Transactivation assays measure the ability of a ligand to activate a receptor and induce the expression of a reporter gene.
Caption: Workflow for a reporter gene transactivation assay.
Detailed Experimental Protocols
Progesterone Receptor (PR) Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and Norethisterone for the Progesterone Receptor.
-
Materials:
-
Human PR-expressing cells or purified PR protein.
-
Radiolabeled progesterone (e.g., [³H]-progesterone).
-
Unlabeled this compound and Norethisterone.
-
Binding buffer (e.g., Tris-HCl, EDTA, dithiothreitol).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound and Norethisterone.
-
In a reaction tube, combine the PR preparation, a fixed concentration of [³H]-progesterone, and varying concentrations of the unlabeled competitor.
-
Include control tubes with only the PR and radioligand (total binding) and tubes with an excess of unlabeled progesterone (non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Androgen Receptor (AR) Transactivation Assay
-
Objective: To determine the androgenic activity (EC50) of this compound and Norethisterone.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293, PC3).
-
An expression vector for the human Androgen Receptor.
-
A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and Norethisterone.
-
Lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Co-transfect the cells with the AR expression vector and the ARE-reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, replace the medium with fresh medium containing serial dilutions of this compound or Norethisterone. Include a vehicle control.
-
Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter gene activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (concentration that produces 50% of the maximal response) from the curve.
-
Comparative Bioactivity Analysis
Based on the available data, a comparative analysis of this compound and Norethisterone reveals the following key differences:
-
Progestogenic Activity: Both compounds are potent progestins. While direct comparative potency data is limited, this compound is reported to have oral potency for endometrial transformation that is similar to Norethisterone[2].
-
Androgenic Activity: This is a key point of differentiation. This compound exhibits significant anabolic and androgenic activity[2]. In contrast, Norethisterone has only weak androgenic properties, which are generally observed at higher therapeutic doses[1]. This difference is clinically significant, as the androgenic side effects of progestins can include acne, hirsutism, and unfavorable changes in lipid profiles.
-
Estrogenic Activity: Norethisterone can be metabolized to a small extent to the potent estrogen ethinylestradiol, which accounts for its weak estrogenic effects[1]. Information on the estrogenic activity of this compound is less clear from the available data.
Conclusion
This compound and Norethisterone, while both potent progestins, exhibit distinct bioactivity profiles, particularly concerning their androgenic effects. This compound possesses significant androgenic and anabolic properties, whereas Norethisterone is considered to have weak androgenicity. This fundamental difference has important implications for their potential therapeutic uses and side-effect profiles.
Further research, including head-to-head in vitro and in vivo studies employing standardized assays, is necessary to provide a more definitive quantitative comparison of their bioactivities. Additionally, a thorough investigation of the pharmacokinetic profile of this compound is crucial for a complete understanding of its pharmacological properties and for any future clinical development. This guide provides a foundation for such future research and aids in the informed selection and development of these synthetic progestins for various therapeutic applications.
References
- 1. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Normethandrone and Levonorgestrel in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two synthetic progestins, Normethandrone and Levonorgestrel. Both compounds are derivatives of 19-nortestosterone and exhibit activity at the progesterone receptor (PR) and the androgen receptor (AR). This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key biological pathways.
Comparative Analysis of In Vitro Performance
This section presents a summary of the available quantitative data for this compound and Levonorgestrel, focusing on their receptor binding affinity and potency. It is important to note that direct head-to-head comparative studies are limited, and some of the data for this compound is based on older literature.
Table 1: Summary of In Vitro Receptor Binding and Potency Data
| Parameter | This compound | Levonorgestrel | Reference Compound |
| Progesterone Receptor (PR) Binding Affinity | High progestogenic activity reported; oral potency similar to norethisterone.[1] | RBA: 323%[2] | Progesterone |
| Androgen Receptor (AR) Binding Affinity | Has anabolic and androgenic activity.[1][3] | RBA: 58%[2] | Dihydrotestosterone (DHT) |
| Estrogen Receptor (ER) Binding Affinity | Some estrogenic activity.[3] | RBA: < 0.02%[2] | Estradiol |
| Glucocorticoid Receptor (GR) Binding Affinity | Not well-characterized in available literature. | RBA: 7.5%[2] | Dexamethasone |
| Mineralocorticoid Receptor (MR) Binding Affinity | Not well-characterized in available literature. | RBA: 17%[2] | Aldosterone |
| Potency (EC50) for PR Activation | Data not readily available in recent literature. | -logEC50: ~12.05[4] | R5020 (synthetic progestin) |
| Potency (EC50) for AR Activation | Data not readily available in recent literature. | Similar potency to DHT.[5] | Dihydrotestosterone (DHT) |
Disclaimer: The quantitative data for this compound's receptor binding affinities are not as readily available in recent, directly comparable studies as for Levonorgestrel. The information presented is based on qualitative descriptions and older sources.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of synthetic progestins like this compound and Levonorgestrel.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound or Levonorgestrel) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
a) Preparation of Receptor Source:
-
For progesterone and androgen receptors, cytosolic extracts from target tissues (e.g., rat prostate for AR) or from cell lines engineered to overexpress the receptor of interest are commonly used.
-
Tissues are homogenized in a cold buffer solution, and the cytosol is isolated by ultracentrifugation.
b) Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR or [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation.
-
A range of concentrations of the unlabeled test compound is added to compete for binding.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled reference ligand.
c) Separation and Detection:
-
After reaching equilibrium, the bound and free radioligand are separated. This is often achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
The radioactivity on the filters is then quantified using a scintillation counter.
d) Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.
Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
a) Cell Culture and Transfection:
-
A suitable mammalian cell line that lacks endogenous expression of the receptor of interest is used (e.g., HEK293 or CHO cells).
-
The cells are transiently or stably transfected with two plasmids:
-
An expression vector containing the full-length coding sequence for the human progesterone or androgen receptor.
-
A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
b) Compound Treatment:
-
The transfected cells are treated with a range of concentrations of the test compound (this compound or Levonorgestrel).
-
A vehicle control (e.g., DMSO) and a positive control (a known potent agonist like progesterone or DHT) are included.
c) Measurement of Reporter Gene Activity:
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, this involves adding a substrate and measuring the emitted light with a luminometer.
d) Data Analysis:
-
The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound as a receptor agonist.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for determining receptor activation and the general signaling pathways for progesterone and androgen receptors.
Caption: Workflow for a reporter gene transactivation assay.
Caption: General genomic signaling pathway for steroid hormone receptors.
References
- 1. The synthetic progestin levonorgestrel is a potent androgen in the three-spined stickleback (Gasterosteus aculeatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levonorgestrel | CAS 797-63-7 | Tocris Bioscience [tocris.com]
- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Method Validation for Normethandrone Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of data. This guide provides a comprehensive comparison of different analytical methods for the quantitative determination of Normethandrone, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its high resolution and sensitivity. However, other methods such as Ultra-Performance Liquid Chromatography (UPLC) and UV-Visible Spectrophotometry also offer viable alternatives.
The following tables summarize the performance characteristics of these methods based on experimental data from various validation studies.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC Method | UPLC Method | UV-Vis Spectrophotometry |
| Linearity Range | 17.5 - 52.5 µg/mL | Not explicitly stated for this compound, but typically offers a wide linear range. | 25 - 150 µg/mL[1] |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.99 for related steroids[2] | 0.9979[1] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC Method | UPLC Method | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 99.2% - 100.0%[2] | Not explicitly stated for this compound, but expected to be high. | 100.2%[1] |
| Precision (% RSD - Repeatability) | ≤ 0.21% | Not explicitly stated for this compound. | 0.22%[1] |
| Precision (% RSD - Intermediate) | 0.79% | Not explicitly stated for this compound. | 0.88%[1] |
Table 3: Comparison of Sensitivity and Robustness
| Parameter | HPLC Method | UPLC Method | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.022 µg/mL[3] | 0.001% - 0.015% for impurities of a related compound[4] | 0.9 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.061 µg/mL[3] | 0.003% - 0.05% for impurities of a related compound[4] | 3 µg/mL[1] |
| Robustness | Unaffected by minor changes in flow rate, wavelength, and temperature | Generally considered robust. | Not explicitly stated. |
Other Considered Methods:
-
Thin-Layer Chromatography (TLC): While simple and cost-effective, TLC is often not sufficiently selective for the quantitative analysis of this compound in the presence of impurities[5].
-
Gas Chromatography (GC): This method can lead to the degradation of thermolabile compounds like this compound during analysis[5].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated stability-indicating assay method for Norethindrone, a closely related compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V, 150 x 4.6mm, 5µm.
-
Mobile Phase: A mixture of amine buffer (pH 2.5) and acetonitrile in an isocratic mode.
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Sample Preparation:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
For assay of tablets, weigh and finely powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to the target concentration of this compound in the mobile phase, sonicate, and filter.
-
-
Validation Parameters:
-
Linearity: Prepare a series of at least five standard solutions of this compound over the range of 50% to 150% of the working concentration. Inject each solution and plot the peak area against the concentration. Calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate samples of the same batch at 100% of the test concentration. Calculate the relative standard deviation (%RSD).
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument. Calculate the overall %RSD for both sets of measurements.
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of this compound. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve this compound from its degradation products.
-
LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted solutions. The concentration at which the signal-to-noise ratio is approximately 3:1 is the LOD, and 10:1 is the LOQ. Alternatively, calculate based on the standard deviation of the response and the slope of the calibration curve[3].
-
Robustness: Deliberately vary method parameters such as flow rate (e.g., ±0.2 mL/min), column temperature (e.g., ±5°C), and detection wavelength (e.g., ±5 nm) and assess the impact on the results.
-
UV-Visible Spectrophotometry Method
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol and water (50:50)[1].
-
Wavelength of Maximum Absorbance (λmax): 256 nm[1].
-
Sample Preparation:
-
Prepare a standard stock solution of this compound in the solvent.
-
For assay of tablets, dissolve a known weight of powdered tablets in the solvent to achieve a concentration within the linear range.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions in the concentration range of 25 to 150 µg/mL. Measure the absorbance of each solution at 256 nm and plot absorbance versus concentration. Calculate the correlation coefficient[1].
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo matrix. Calculate the percentage recovery[1].
-
Precision: Measure the absorbance of multiple preparations of a standard solution and calculate the %RSD[1].
-
LOD & LOQ: Determine based on the standard deviation of the blank and the slope of the calibration curve[1].
-
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships within the analytical method validation process as per ICH guidelines.
Caption: Workflow for analytical method validation.
Caption: Interrelationship of validation parameters.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Progestogenic Steroids, with Normethandrone as a Focal Point
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of synthetic progestins, using Normethandrone as the primary compound of interest. Due to the limited availability of specific analytical methods for this compound, this guide leverages detailed experimental data for the structurally similar and widely analyzed progestin, Norethindrone. The principles and methodologies described herein are directly applicable to the development and cross-validation of analytical methods for this compound.
Introduction to this compound and Analytical Needs
This compound, a synthetic progestin, is a derivative of 19-nortestosterone.[1][2] Accurate and precise quantification of this compound is critical in pharmaceutical development, quality control, and pharmacokinetic studies. Both HPLC-UV and LC-MS/MS are powerful analytical techniques commonly employed for the analysis of steroids.[3] Cross-validation of these methods is essential to ensure the consistency and reliability of analytical data across different platforms and laboratories.
While this compound is chemically known as 17α-methyl-19-nortestosterone, Norethindrone is 17α-ethynyl-19-nortestosterone.[1][2] The primary structural difference is the substituent at the 17α position—a methyl group for this compound versus an ethynyl group for Norethindrone. This variation, though seemingly minor, can influence chromatographic behavior and mass spectrometric fragmentation, necessitating method-specific optimization and validation for each compound.
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of progestogenic steroids by HPLC-UV and LC-MS/MS, based on established methods for Norethindrone. These serve as a robust starting point for the development of a this compound-specific assay.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.[4]
-
Chromatographic Conditions:
-
Column: A Thermo Scientific C18 column (250 mm × 4.6 mm, 5 µm pore size) is a suitable choice.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of deionized water and acetonitrile (e.g., 60:40 v/v) is effective for the separation.[5]
-
Flow Rate: A typical flow rate is 1.3 mL/min.[4]
-
Detection Wavelength: this compound exhibits a UV maximum around 240 nm, making this a suitable detection wavelength.[6]
-
Injection Volume: 20 µL.[4]
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Chromatographic Conditions:
-
Column: A Waters BEH C18 column (100 mm × 2.1 mm, 1.7 µm) provides efficient separation.[7]
-
Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A could be 0.05% formic acid in water:acetonitrile (65:35, v/v) and Mobile Phase B could be 0.05% formic acid in methanol:acetonitrile (50:50, v/v).[7]
-
Flow Rate: A flow rate of 0.500 mL/min is typical for UPLC systems.[7]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's characteristics.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification. These transitions would need to be determined empirically.
-
-
Sample Preparation:
-
Plasma Samples: A supported liquid extraction (SLE) or liquid-liquid extraction (LLE) is often used to extract the analyte from the plasma matrix.[7] An internal standard, such as a stable isotope-labeled version of this compound, should be added before extraction to correct for matrix effects and extraction variability.[7]
-
Data Presentation: Performance Characteristics
The following tables summarize the expected performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of a progestogenic steroid like this compound, based on data for Norethindrone.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Performance |
| Linearity Range | 17 to 52 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL[5] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Performance |
| Linearity Range | 50.0 to 25,000 pg/mL[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% of Nominal) | 99.2 - 108.4%[7] |
| Precision (% CV) | < 8.1%[7] |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL[7] |
Mandatory Visualization: Cross-Validation Workflow
The cross-validation process ensures that both the HPLC-UV and LC-MS/MS methods provide comparable results for the same set of samples. The following diagram illustrates a typical workflow for the cross-validation of these two analytical methods.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantitative analysis of this compound. The choice of method depends on the specific application. HPLC-UV is a robust, cost-effective method ideal for quality control and formulation analysis where concentration levels are relatively high. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring the measurement of low concentrations of the drug in complex biological matrices.
A thorough cross-validation as outlined is a critical step to ensure data integrity and consistency when employing both methods in a drug development program. While the provided protocols are based on the closely related compound Norethindrone, they offer a solid foundation for the development and validation of robust analytical methods for this compound.
References
A Researcher's Guide to Normethandrone Quantification: A Comparative Analysis of Certified Reference Materials
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic steroids like Normethandrone is paramount for robust and reproducible results. This guide provides an objective comparison of quantification methodologies, emphasizing the critical role of Certified Reference Materials (CRMs) in achieving the highest level of accuracy and precision. While experimental data for this compound itself is limited in publicly available literature, this guide will draw parallels from the closely related and extensively studied compound, Norethindrone, to illustrate best practices and expected performance.
The Gold Standard: Certified Reference Materials
A Certified Reference material (CRM) is a highly characterized and homogenous material, accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. For quantitative analysis, using a CRM as the primary calibrator is the most effective way to ensure the accuracy and comparability of results across different laboratories and analytical platforms.
Alternatives to CRMs, such as well-characterized in-house standards or commercially available analytical standards without certification, can be utilized. However, these may introduce a higher degree of measurement uncertainty and require more extensive validation to establish their suitability for a given application.
The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte. SIL internal standards, such as deuterated or ¹³C-labeled this compound, co-elute with the analyte and experience similar ionization effects, providing the most effective correction for matrix effects and variations in sample processing.
Performance Comparison of Quantification Standards
The following table summarizes typical performance data for the quantification of Norethindrone, a structurally similar synthetic steroid, using various analytical methodologies. This data serves as a benchmark for what can be expected when developing and validating an assay for this compound. The use of a CRM and a SIL internal standard, as demonstrated in LC-MS/MS methods, consistently yields the lowest limits of quantification and highest precision.
| Parameter | LC-MS/MS with SIL IS & CRM | LC-MS/MS with Analog IS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.16 - 50 pg/mL[1] | 50 pg/mL | Higher µg/mL range |
| Linearity Range | 0.16 - 35 ng/mL | 50 - 10,000 pg/mL | Typically narrower |
| Accuracy (% Bias) | < 15% | < 15% | Variable |
| Precision (% CV) | < 15% | < 15% | Can be higher |
| Specificity | High | High | Lower, potential for interferences |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of a synthetic steroid like this compound in a biological matrix, based on established methods for Norethindrone.
LC-MS/MS Method with SIL Internal Standard
This method is the gold standard for sensitive and specific quantification of steroids in complex matrices like plasma.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma, add 25 µL of this compound-d6 (internal standard) solution in methanol.
-
Vortex mix for 10 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound-d6: Precursor ion > Product ion (specific m/z values to be determined).
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of this compound, the following diagrams are provided.
This compound exerts its biological effects primarily through its interaction with the progesterone and androgen receptors.[2] The following diagram illustrates the general signaling pathway initiated by this compound.
Conclusion
For the accurate and reliable quantification of this compound, the use of a Certified Reference Material as the primary calibrator is strongly recommended. When coupled with a stable isotope-labeled internal standard and a sensitive analytical technique like LC-MS/MS, researchers can achieve the highest quality data, ensuring the integrity and reproducibility of their findings. While the experimental data presented here is based on the closely related compound Norethindrone, the principles and methodologies are directly applicable to the development of a robust this compound quantification assay.
References
Inter-laboratory comparison of Normethandrone bioassay results
An Inter-laboratory comparison of bioassay results for Normethandrone is crucial for ensuring the reproducibility and reliability of data across different research and development sites. This guide provides a framework for such a comparison, detailing experimental protocols, presenting a template for data comparison, and illustrating the key signaling pathways involved in this compound's mechanism of action. Due to the limited availability of public inter-laboratory comparison data for this compound, this guide presents a standardized approach and hypothetical data to illustrate the comparison process.
Understanding this compound's Mechanism of Action
This compound, also known as methylestrenolone or methylnortestosterone, is a synthetic and orally active progestin and androgen/anabolic steroid (AAS).[1] Its biological effects are mediated through its interaction with the progesterone and androgen receptors. As an agonist for these receptors, it mimics the effects of endogenous hormones like progesterone and testosterone.[1]
The signaling pathways for both the androgen and progesterone receptors are critical to understanding the bioactivity of this compound.
Androgen Receptor Signaling Pathway
The androgen receptor (AR) is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[2] Upon binding to an androgen like this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[3][4] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5] This leads to the expression of genes involved in male sexual characteristics and anabolic processes.[4]
Progesterone Receptor Signaling Pathway
Similar to the androgen receptor, the progesterone receptor (PR) is a nuclear receptor that, in its inactive state, is bound to heat shock proteins.[6] Upon binding to a progestin like this compound, the receptor dissociates from the HSPs, dimerizes, and translocates to the nucleus.[6] The activated receptor complex then binds to progesterone response elements (PREs) on the DNA, initiating the transcription of target genes.[6] This pathway is crucial for regulating processes such as the menstrual cycle and pregnancy.[7]
Experimental Protocols for this compound Bioassays
Standardized protocols are essential for inter-laboratory comparisons. Below are detailed methodologies for a common in vitro bioassay used to assess the potency of androgens and progestins.
Androgen Receptor Reporter Gene Assay
This assay quantifies the ability of a compound to activate the androgen receptor and drive the expression of a reporter gene.
Objective: To determine the androgenic potency of this compound by measuring the induction of a reporter gene in a mammalian cell line stably expressing the human androgen receptor.
Materials:
-
Cell Line: T47D or a similar human cell line stably transfected with an androgen receptor expression vector and a reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Test Compound: this compound (dissolved in DMSO).
-
Reference Compound: Dihydrotestosterone (DHT) (dissolved in DMSO).
-
Assay Medium: Phenol red-free RPMI 1640 or DMEM supplemented with 5% charcoal-stripped FBS.
-
Reagents: Luciferase assay reagent or β-galactosidase substrate, cell lysis buffer, 96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound (DHT) in assay medium. The final concentration of DMSO should be less than 0.1%.
-
Cell Treatment: After 24 hours, replace the culture medium with 100 µL of assay medium containing the various concentrations of the test and reference compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells according to the manufacturer's protocol for the chosen reporter gene assay.
-
Signal Detection: Measure the luciferase activity or β-galactosidase activity using a luminometer or spectrophotometer, respectively.
-
Data Analysis: Normalize the reporter gene activity to the vehicle control. Plot the concentration-response curves and determine the EC50 (half-maximal effective concentration) for this compound and DHT.
Inter-laboratory Comparison of this compound Bioassay Results
The following table provides a template for summarizing and comparing quantitative data from different laboratories. The data presented here is hypothetical and serves as an illustration.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean ± SD | Coefficient of Variation (%) |
| Assay Type | AR Reporter Assay | AR Reporter Assay | AR Reporter Assay | - | - |
| Cell Line | T47D-AR-Luc | T47D-AR-Luc | T47D-AR-Luc | - | - |
| Reference Compound | DHT | DHT | DHT | - | - |
| This compound EC50 (nM) | 1.2 | 1.5 | 1.3 | 1.33 ± 0.15 | 11.3 |
| Maximal Response (% of DHT) | 95 | 98 | 92 | 95 ± 3.0 | 3.2 |
| Hill Slope | 1.1 | 1.3 | 1.2 | 1.2 ± 0.1 | 8.3 |
| Assay Type | PR Reporter Assay | PR Reporter Assay | PR Reporter Assay | - | - |
| Cell Line | T47D-PR-Luc | T47D-PR-Luc | T47D-PR-Luc | - | - |
| Reference Compound | Progesterone | Progesterone | Progesterone | - | - |
| This compound EC50 (nM) | 0.8 | 0.9 | 0.7 | 0.8 ± 0.1 | 12.5 |
| Maximal Response (% of Progesterone) | 110 | 105 | 112 | 109 ± 3.6 | 3.3 |
| Hill Slope | 1.4 | 1.5 | 1.3 | 1.4 ± 0.1 | 7.1 |
Interpretation of the Hypothetical Data:
-
EC50: The EC50 values for both androgenic and progestogenic activity are relatively consistent across the three laboratories, with low standard deviations and coefficients of variation. This suggests good inter-laboratory reproducibility of the potency measurement.
-
Maximal Response: The maximal response, expressed as a percentage of the reference compound, also shows good agreement. This indicates that the different labs are observing a similar level of efficacy for this compound.
-
Hill Slope: The Hill slope, which describes the steepness of the concentration-response curve, is also comparable, suggesting similar binding kinetics are being observed.
Conclusion
A robust inter-laboratory comparison of bioassay results is fundamental for the standardized assessment of compounds like this compound. By employing consistent and detailed experimental protocols, such as the reporter gene assay described, laboratories can generate comparable and reliable data. The provided templates for data presentation and the visualization of the underlying signaling pathways and experimental workflows offer a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret inter-laboratory studies for this compound and other hormonal agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Specificity of Anti-Normethandrone Antibodies: A Comparative Guide for Immunoassay Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of anti-Normethandrone antibodies for use in immunoassays. Ensuring the specificity of an antibody is critical for the accurate quantification of Normethandrone, a synthetic anabolic-androgenic steroid, and for avoiding misinterpretation of results due to cross-reactivity with other structurally similar endogenous or synthetic steroids. This document outlines the performance of a closely related anti-nandrolone antibody as a proxy, supported by experimental data and detailed methodologies.
Data Presentation: Cross-Reactivity Profile
The cross-reactivity of an antibody is a primary determinant of its specificity in an immunoassay. The following table summarizes the cross-reactivity of a commercially available anti-nandrolone antibody with various steroids. Due to the limited availability of specific cross-reactivity data for anti-Normethandrone antibodies, the data for an anti-nandrolone antibody is presented here as a close structural analog. This compound is 17α-methyl-19-nortestosterone, a derivative of nandrolone (19-nortestosterone).
Table 1: Cross-Reactivity of Anti-Nandrolone Antibody
| Compound | % Cross-Reactivity |
| Nandrolone | 100% |
| Naltrexone | 11.5% |
| Testosterone | 11.3% |
| Boldenone | 2.7% |
| Naloxone | 0.4% |
| Estradiol | 0.3% |
| Androstenedione | 0.2% |
| Methandrostenolone | 0.2% |
| Bolasterone | 0.1% |
| Trenbolone | 0.06% |
| Stanozolol | 0.04% |
| 3'-Hydroxystanozolol | 0.03% |
| Methandriol | 0.02% |
| Oxymetholone | 0.02% |
| Oxandrolone | 0.01% |
| Progesterone | 0.01% |
| Data sourced from a commercially available Nandrolone ELISA kit.[1] |
Additionally, the following table presents data on the cross-reactivity of various anabolic steroids in a testosterone immunoassay, which includes this compound (referred to as Normethandrolone). This provides context on how this compound itself may interact with antibodies developed for other steroids.
Table 2: Cross-Reactivity of Various Steroids in a Testosterone Immunoassay
| Compound Tested | Concentration (ng/mL) | % Cross-Reactivity |
| Boldenone | 100 | 11.0 |
| 19-Norclostebol | 100 | 7.9 |
| Dianabol | 100 | 6.5 |
| Methyltestosterone | 100 | 6.2 |
| Normethandrolone | 100 | 5.3 |
| Trenbolone | 100 | 1.9 |
| Nandrolone | 100 | 1.1 |
| Stanozolol | 100 | <0.05 |
| Data from a study on the Roche Elecsys Testosterone II immunoassay.[2][3] |
Experimental Protocols
The determination of antibody specificity is paramount for the validation of any immunoassay. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for quantifying cross-reactivity.
Competitive ELISA Protocol for Specificity Testing
1. Objective: To determine the percentage of cross-reactivity of an anti-Normethandrone antibody with a panel of structurally related steroids.
2. Materials:
-
Microtiter plate (96-well) coated with a this compound-protein conjugate.
-
Anti-Normethandrone antibody.
-
This compound standard solutions of known concentrations.
-
Solutions of potentially cross-reacting steroids of known concentrations.
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Microplate reader.
3. Procedure:
-
Preparation of Reagents: Prepare a series of dilutions for the this compound standard and each of the test steroids in the assay buffer.
-
Competitive Binding:
-
Add a fixed concentration of the anti-Normethandrone antibody to each well of the coated microtiter plate.
-
Simultaneously, add varying concentrations of either the this compound standard or the test steroid to the wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for competitive binding between the free steroid (this compound or test steroid) and the immobilized this compound for the primary antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound antibodies and steroids.
-
Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each test steroid, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Steroid) x 100
Mandatory Visualization
Caption: Competitive ELISA workflow for determining antibody specificity.
Caption: Antibody binding specificity and cross-reactivity.
References
Navigating the Metabolic Maze: A Comparative Guide to Normethandrone Stability Across Species
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of preclinical assessment. This guide provides a comparative overview of the anticipated metabolic stability of normethandrone across various preclinical species. Due to a lack of publicly available quantitative data for this compound, this comparison is based on the known metabolic pathways of structurally related 19-norandrogens. A detailed, representative experimental protocol for assessing metabolic stability is also provided.
Interspecies Metabolic Landscape: What to Expect with this compound
Significant interspecies differences in drug metabolism are a well-documented phenomenon, driven by variations in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] For instance, studies on other pharmaceutical compounds have shown that metabolic rates can differ substantially between rodents, dogs, monkeys, and humans, making cross-species extrapolation a critical challenge in drug development.[2]
Based on the metabolism of related compounds like norethisterone and other 19-norandrostenediones, the primary routes of this compound metabolism are expected to involve hydroxylation, reduction, and conjugation. The rate and extent of these reactions are likely to vary significantly across species. For example, rodent species such as rats and mice often exhibit higher rates of oxidative metabolism compared to humans or monkeys.[3]
Table 1: Anticipated Metabolic Pathways of this compound Based on Related Compounds
| Metabolic Pathway | General Description | Anticipated Species Differences |
| Hydroxylation | Introduction of hydroxyl (-OH) groups, primarily mediated by CYP enzymes. | The specific CYP isoforms involved and the primary sites of hydroxylation on the steroid backbone are likely to differ. Rodents may show more extensive hydroxylation. |
| Reduction | Reduction of ketone groups and double bonds, catalyzed by reductases. | The activity of 5α-reductase, which is known to metabolize androgens, can vary between species, influencing the formation of dihydro-metabolites. |
| Conjugation | Addition of polar molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion. | The activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can show marked species differences, affecting the clearance of metabolites. |
Without direct experimental data for this compound, it is prudent for researchers to conduct head-to-head comparative studies using in vitro systems from different species to accurately characterize its metabolic stability profile.
Experimental Protocol: A Blueprint for Assessing Metabolic Stability
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, which can be adapted for this compound. Liver microsomes are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[4][5]
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in liver microsomes from multiple species (e.g., human, rat, mouse, dog, monkey).
Materials:
-
This compound
-
Pooled liver microsomes from human, rat, mouse, dog, and monkey (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer and the liver microsomes for each species to be tested. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Add the this compound working solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL)
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the anticipated metabolic transformations, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assay.
Caption: Anticipated metabolic pathways of this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to High-Throughput Screening Methods for Normethandrone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the high-throughput screening (HTS) of Normethandrone. The following sections detail the performance characteristics, experimental protocols, and underlying principles of each method to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound and Screening Requirements
This compound, a synthetic progestin and anabolic-androgenic steroid (AAS), acts as an agonist for both progesterone and androgen receptors.[1] Its detection and quantification are crucial in various research fields, including drug development, endocrinology, and anti-doping efforts. High-throughput screening (HTS) enables the rapid analysis of numerous samples, a critical requirement for large-scale studies.[2] This guide focuses on the validation of a competitive ELISA, a common immunoassay format for small molecules, and compares it with the gold standard, LC-MS/MS.
Method Comparison: ELISA vs. LC-MS/MS
The choice between ELISA and LC-MS/MS for high-throughput screening of this compound depends on a trade-off between speed, cost, and analytical specificity. While ELISA offers a simpler, more cost-effective, and often faster workflow suitable for screening large numbers of samples, LC-MS/MS provides superior specificity and accuracy, making it the preferred method for confirmatory analysis and detailed quantitative studies.[3][4][5]
Performance Characteristics
The following table summarizes the typical performance characteristics of a competitive ELISA for a steroid structurally similar to this compound (Nandrolone) and a validated LC-MS/MS method. This data is compiled from validation studies of similar analytes and serves as a representative comparison.[6][7]
| Performance Metric | Competitive ELISA (for Nandrolone) | LC-MS/MS |
| Principle | Antibody-antigen interaction | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity (LOD) | ~0.25 ng/mL[7] | 0.05-0.5 ng/mL[6] |
| Specificity | Can be affected by cross-reactivity with structurally similar compounds[8][9][10] | Highly specific due to chromatographic separation and mass filtering[5] |
| Precision (%CV) | Intra-assay: <10%, Inter-assay: <15% (Typical) | <15%[6] |
| Accuracy (Recovery) | 80-120% (Typical)[11] | 91.8% - 110.7%[6] |
| Throughput | High (96/384-well plate format) | Moderate to High (96-well plate format with autosampler)[1][12] |
| Cost per Sample | Lower | Higher[3] |
| Workflow Complexity | Simple, single-step protocols available[5] | Multistep, requires specialized equipment and expertise[5] |
Key Considerations for Method Selection
-
Cross-Reactivity in ELISA: A significant limitation of immunoassays is the potential for cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte, leading to false-positive results or over-quantification.[8][13][9] For instance, a Nandrolone ELISA shows cross-reactivity with testosterone (2.46%) and 5α-dihydrotestosterone (5.66%).[7] Given the structural similarity, a this compound ELISA would likely exhibit cross-reactivity with other synthetic and endogenous steroids.
-
Specificity of LC-MS/MS: LC-MS/MS mitigates the issue of cross-reactivity by physically separating compounds based on their physicochemical properties before detection by mass spectrometry.[5] This makes it a more reliable method for complex biological matrices.
-
High-Throughput Capabilities: Both methods can be adapted for high-throughput screening. ELISA is inherently plate-based, lending itself to automation.[2] Modern LC-MS/MS systems with autosamplers can also process 96-well plates efficiently, with analysis times as short as a few minutes per sample.[1][12][14]
Signaling Pathway of this compound
This compound, as a steroid hormone, exerts its biological effects by binding to intracellular androgen and progesterone receptors. This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) on the promoters of target genes, thereby modulating gene transcription.
References
- 1. High-throughput bioaffinity mass spectrometry for screening and identification of designer anabolic steroids in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tinrad.com [tinrad.com]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. annlabmed.org [annlabmed.org]
- 11. rndsystems.com [rndsystems.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Normethandrone in Steroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Normethandrone in commonly used steroid immunoassays. The data presented is intended to assist researchers in accurately interpreting immunoassay results and selecting appropriate analytical methods when this compound or structurally similar compounds are present in biological samples.
Introduction
Data Presentation: Cross-Reactivity of this compound
The following table summarizes the quantitative cross-reactivity of this compound in select Roche Elecsys™ steroid immunoassays. The data is derived from a comprehensive study by Krasowski et al. (2014), which evaluated the cross-reactivity of a diverse panel of compounds.[1]
| Immunoassay Platform | Target Analyte | This compound Cross-Reactivity (%) |
| Roche Elecsys™ Testosterone II | Testosterone | 7.7 |
| Roche Elecsys™ Estradiol II | Estradiol | < 0.05 |
| Roche Elecsys™ Progesterone II | Progesterone | < 0.05 |
Experimental Protocols
The following is a detailed methodology for assessing the cross-reactivity of a compound in a steroid immunoassay, based on the protocol described by Krasowski et al. (2014).[1]
Objective:
To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in a specific steroid immunoassay.
Materials:
-
Steroid-free serum or plasma
-
Test compound (e.g., this compound) of known purity
-
The steroid immunoassay kit to be tested (e.g., Roche Elecsys™ Testosterone II)
-
Calibrators and controls for the immunoassay
-
Precision pipettes and laboratory consumables
-
Immunoassay analyzer
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol). The solvent should be chosen based on the solubility of the compound and its compatibility with the immunoassay.
-
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of the test compound stock solution in steroid-free serum or plasma to achieve a range of final concentrations. The concentrations should be chosen to cover a clinically and pharmacologically relevant range.
-
For the study by Krasowski et al., a challenge concentration of 0.1 µg/mL (100 ng/mL) was used for the testosterone assay, while 1 µg/mL (1000 ng/mL) was used for the estradiol and progesterone assays.[1]
-
-
Preparation of Control Samples:
-
Prepare control samples by adding the same volume of the solvent used for the stock solution to an equal volume of the steroid-free serum or plasma.
-
-
Immunoassay Analysis:
-
Analyze the spiked samples and control samples using the steroid immunoassay according to the manufacturer's instructions.
-
Perform each measurement in replicate (e.g., triplicate) to ensure precision.
-
-
Calculation of Cross-Reactivity:
-
Calculate the apparent concentration of the target analyte in the spiked samples.
-
The percentage of cross-reactivity is calculated using the following formula:
-
Visualization of Key Biological and Experimental Processes
To further aid in the understanding of the context of this research, the following diagrams illustrate the relevant steroid signaling pathways and the experimental workflow for assessing immunoassay cross-reactivity.
Conclusion
The data presented in this guide demonstrates that this compound exhibits significant cross-reactivity in the Roche Elecsys™ Testosterone II immunoassay, which could lead to falsely elevated testosterone measurements.[1] Conversely, its cross-reactivity in the Roche Elecsys™ Estradiol II and Progesterone II assays is negligible.[1] These findings underscore the importance of considering the potential for analytical interference when measuring steroid hormones in individuals who may be exposed to this compound or other synthetic steroids. For critical applications, especially when results are inconsistent with the clinical picture, confirmation with a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. Researchers and clinicians should be aware of the limitations of immunoassays and consult product inserts or relevant literature for information on the cross-reactivity of specific compounds.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Normethandrone
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of all laboratory materials, including potent compounds like normethandrone. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
This compound, a synthetic progestin and anabolic steroid, requires careful handling throughout its lifecycle, including its final disposition.[1] The primary goal of its disposal is to render it non-retrievable, preventing diversion and environmental contamination. Improper disposal, such as flushing down a drain or mixing with regular trash, is strictly prohibited due to its hazardous nature and potential to cause long-lasting harm to aquatic life.[2]
Regulatory and Hazard Profile
Understanding the classification of this compound is the first step in determining the correct disposal pathway. All disposal procedures must comply with federal, state, and local regulations.
| Parameter | Classification/Information | Source |
| DEA Schedule | Anabolic steroids are classified as Schedule III controlled substances. | [3] |
| Hazard Classification | Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects. | [2] |
| RCRA Status | While not specifically listed, it may be considered hazardous waste due to its toxicity. | [4] |
Step-by-Step Disposal Protocol
The following procedures outline the approved methods for disposing of this compound, from residual amounts to bulk quantities.
1. Segregation and Labeling:
-
Immediately segregate all expired, unwanted, or contaminated this compound, including pure compounds, solutions, and contaminated labware (e.g., vials, syringes, gloves, bench paper), from the active inventory.
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
The label should clearly state "Hazardous Waste - this compound" and include the date accumulation started.
2. Distinction Between "Inventory" and "Wastage":
For the purposes of DEA regulations, it is important to distinguish between "inventory" and "wastage" of controlled substances.
-
Inventory: This refers to any unused, expired, or unwanted this compound in its original or pure form (e.g., vials of powder, unused tablets). Disposal of inventory must be documented and rendered "non-retrievable," a process typically achieved through incineration by a licensed hazardous waste disposal company.
-
Wastage: This refers to the small, residual amounts of this compound remaining after administration or use in an experiment (e.g., the trace amount left in a syringe after injection). While the DEA does not mandate that wastage be rendered non-retrievable, it must be disposed of in accordance with all applicable federal, state, and local laws, and its disposal should be recorded. For practical laboratory purposes, it is best practice to manage both as hazardous waste.
3. Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, secure area that is inaccessible to unauthorized personnel. For Schedule III substances, this means storage in a locked cabinet or other secure location.
4. Disposal of Different Waste Streams:
-
Solid Waste: Unused or expired this compound powder should be transferred directly into the designated hazardous waste container. Do not attempt to dissolve it in a solvent for disposal.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, are considered contaminated and must be placed in the hazardous waste container.
-
Sharps: Syringes and needles used for handling this compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
5. Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound hazardous waste.
-
Do not attempt to treat or neutralize this compound waste in the laboratory. The most common and accepted method of disposal for pharmaceutical waste is incineration by a licensed and permitted hazardous waste contractor.
-
Maintain meticulous records of all disposed this compound, in accordance with DEA regulations for controlled substances and your institution's policies.
Experimental Protocols
Given that this compound is a hazardous and controlled substance, in-lab treatment or degradation is not a recommended or compliant disposal method. The procedures outlined above for segregation and disposal through a licensed contractor are the appropriate protocols to follow. Research on the biodegradation of steroids is ongoing, but these methods are not intended for routine laboratory waste disposal.[5][6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the compliant disposal of this compound waste in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Normethandrone: A Guide for Laboratory Professionals
This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Normethandrone. The following procedural guidance is designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE) requirements, operational plans for handling, and compliant disposal methods.
Hazard Identification and Safety Summary
This compound is a potent synthetic progestin and androgen/anabolic steroid.[1] It is classified as a hazardous substance with significant health risks. Occupational exposure can lead to serious health effects. The primary hazards include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3][4]
-
Serious Eye Damage: Poses a risk of serious eye damage.[4]
-
Mutagenicity: Suspected of causing genetic defects.[4]
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Dermal Absorption: May be absorbed through the skin, causing systemic effects.[5]
-
Hormonal Effects: Occupational exposure has been linked to menstrual irregularities in females and signs of hyperestrogenism in males.[5]
Due to these hazards, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the final barrier against exposure after all engineering and administrative controls have been implemented. The minimum required PPE for handling this compound powder or solutions is detailed below.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles or a full-face shield. | Standard safety glasses are insufficient. Goggles or a face shield are necessary to protect against dust particles and splashes.[4][6] |
| Hand Protection | Two pairs of powder-free, chemotherapy-rated nitrile gloves. | Double-gloving provides an extra layer of protection against contamination.[7] The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. PVC gloves are not recommended as they offer little chemical protection.[6] |
| Body Protection | Disposable, low-permeability gown with a solid front and long, cuffed sleeves. | A lab coat is considered minimum PPE.[4] For handling hazardous drugs, a disposable gown is recommended to prevent skin contact and contamination of personal clothing.[7] Cuffs should be tucked under the inner glove.[7] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling powders outside of a containment device (e.g., ventilated enclosure) or when there is a risk of aerosolization.[5][8] A surgical mask provides no protection against chemical dust or aerosols.[6] |
Operational Handling and Engineering Controls
Safe handling practices are critical to minimize exposure. These should be performed in designated areas with appropriate engineering controls.
1. Engineering Controls:
-
Primary Control: All weighing and reconstitution of this compound powder should be conducted within a certified Class I Biological Safety Cabinet (BSC), a containment ventilated enclosure (CVE), or a powder-containment glove box.[4]
-
Ventilation: General laboratory ventilation should be sufficient for handling sealed containers, but local exhaust ventilation is necessary for any open-container procedures to maintain airborne levels as low as reasonably achievable.[4][5]
2. Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with a disposable, absorbent plastic-backed pad.
-
Handling: Avoid direct contact with skin, eyes, and clothing at all times.[4] Do not eat, drink, or smoke in the handling area.[2]
-
Hygiene: Wash hands thoroughly with soap and water before donning gloves and after removing them.[2][7]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent widespread contamination.
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Post warning signs to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain:
-
Clean:
-
Carefully collect all contaminated materials using mechanical means (e.g., scoops, forceps) and place them into a labeled, sealed hazardous waste container.[4]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another appropriate solvent.[2]
-
Thoroughly clean the surface with soap and water.[4]
-
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[4]
-
Keep in a locked, dry, and well-ventilated area, separate from incompatible materials.[2][3][4]
-
Recommended storage temperature is below 25°C, protected from light and moisture.[5][9]
Disposal: All this compound waste, including contaminated PPE, labware, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in designated, clearly labeled, leak-proof, and sealed containers.
-
Deactivation: While not always feasible, chemical deactivation may be an option depending on institutional guidelines.
-
Final Disposal: Dispose of waste through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[2][3] Incineration by a licensed facility is often the required method for potent pharmaceutical compounds.[10] Do not dispose of down the drain or in regular trash.[2]
Quantitative Data: Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of chemical exposure.
| Substance | Organization | Exposure Limit (8-hour TWA) | Notation |
| Norethindrone Acetate | Pfizer | 0.8 µg/m³ | Skin |
TWA: Time-Weighted Average. The "Skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route, including mucous membranes and eyes, either by contact with vapors or direct skin contact.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. media.allergan.com [media.allergan.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
